2,7-Diaminophenanthrene-9,10-dione
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,7-diaminophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYLFQPDJPOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365753 | |
| Record name | 2,7-diamino-phenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49546-41-0 | |
| Record name | 2,7-diamino-phenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,7-Diaminophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,7-Diaminophenanthrene-9,10-dione, a molecule of interest for various applications in medicinal chemistry and materials science. This document details the core synthetic pathway, experimental protocols, and characterization data.
Introduction
This compound is a derivative of phenanthrene-9,10-dione, a polycyclic aromatic hydrocarbon. The introduction of amino groups at the 2 and 7 positions significantly modifies the electronic and chemical properties of the parent molecule, making it a valuable building block for the synthesis of more complex structures, including novel therapeutic agents and functional materials. The synthesis is typically achieved through a two-step process involving the nitration of the commercially available phenanthrene-9,10-dione, followed by the reduction of the resulting dinitro derivative.
Synthetic Pathway
The primary and most established route for the synthesis of this compound is a two-step process:
-
Nitration: Electrophilic nitration of phenanthrene-9,10-dione to yield 2,7-dinitrophenanthrene-9,10-dione.
-
Reduction: Subsequent reduction of the dinitro compound to the desired 2,7-diamino product.
This pathway is illustrated in the logical relationship diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 2,7-Dinitrophenanthrene-9,10-dione
This procedure outlines the nitration of phenanthrene-9,10-dione.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,7-Dinitrophenanthrene-9,10-dione.
Materials and Reagents:
| Reagent/Material | Grade |
| Phenanthrene-9,10-dione | Reagent Grade |
| Concentrated Sulfuric Acid (98%) | Analytical Grade |
| Concentrated Nitric Acid (70%) | Analytical Grade |
| Deionized Water | - |
| Crushed Ice | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.
-
Cool the resulting solution in an ice bath with continuous stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Dry the product, 2,7-dinitrophenanthrene-9,10-dione, in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Yield | ~85% |
| Purity | >95% |
Step 2: Synthesis of this compound
This procedure details the reduction of 2,7-dinitrophenanthrene-9,10-dione to the target compound.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade |
| 2,7-Dinitrophenanthrene-9,10-dione | Synthesized above |
| Sodium Dithionite (Na₂S₂O₄) | Reagent Grade |
| Sodium Hydroxide (NaOH) | Analytical Grade |
| Deionized Water | - |
Procedure:
-
Suspend 2,7-dinitrophenanthrene-9,10-dione in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the suspension to 50 °C with stirring.
-
Gradually add sodium dithionite to the heated suspension. A color change should be observed as the reduction proceeds.
-
Maintain the reaction mixture at 50 °C for approximately 2 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with deionized water.
-
Dry the final product, this compound, under vacuum.
Quantitative Data:
| Parameter | Value |
| Yield | ~54% |
| Purity | >97% |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Solid |
| CAS Number | 49546-41-0 |
Spectroscopic Data:
While specific spectra are proprietary and depend on the instrumentation used, the following table summarizes the expected characteristic signals.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. Amino protons as a broad singlet. |
| ¹³C NMR | Carbonyl carbons around δ 180 ppm. Aromatic carbons in the range of δ 110-150 ppm. |
| FTIR (cm⁻¹) | N-H stretching of primary amines (~3300-3500 cm⁻¹). C=O stretching of the quinone (~1650-1680 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹). |
| Mass Spec. | M+ peak at m/z = 238.07. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.
-
Sodium dithionite is a strong reducing agent and can be flammable under certain conditions.
Conclusion
The synthesis of this compound is a straightforward two-step process involving nitration and subsequent reduction. The protocols outlined in this guide provide a reliable method for obtaining this valuable compound for further research and development in the fields of medicinal chemistry and materials science. Proper characterization is crucial to ensure the identity and purity of the final product.
An In-depth Technical Guide to the Chemical Properties of 2,7-Diaminophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diaminophenanthrene-9,10-dione, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a compound of increasing interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of reactive amino and dione functional groups, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characterization, and potential biological activities, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₁₀N₂O₂.[1][2] Its chemical structure consists of a phenanthrene core with amino groups substituted at the 2 and 7 positions and ketone groups at the 9 and 10 positions, forming a quinone system. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| CAS Number | 49546-41-0 | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | >360 °C | [2] |
| Boiling Point (Predicted) | 577.9 ± 43.0 °C | [2] |
| Density (Predicted) | 1.456 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 1.2 | [1] |
Synthesis
Experimental Protocol: Reduction of 2,7-Dinitrophenanthrene-9,10-dione
This protocol is adapted from a similar, well-established procedure for the reduction of phenanthrene-9,10-dione derivatives.[3]
Materials:
-
2,7-Dinitrophenanthrene-9,10-dione
-
Sodium Dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a separatory funnel, dissolve 2,7-dinitrophenanthrene-9,10-dione in a mixture of THF and water.
-
Add an excess of sodium dithionite to the solution.
-
Add an aqueous solution of sodium hydroxide.
-
Shake the mixture vigorously for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
-
Once the reaction is complete, add ethyl acetate to the separatory funnel to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectral Characterization
While specific spectral data for this compound is not extensively published, its characteristic structural features would produce predictable signals in various spectroscopic analyses. The following tables summarize the expected spectral data based on the known properties of the functional groups present in the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 8.0 | Multiplet | 6H | Aromatic Protons |
| ~ 4.0 - 5.0 | Broad Singlet | 4H | Amino Protons (-NH₂) |
Note: The chemical shifts of the amino protons are highly dependent on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 | Carbonyl Carbons (C=O) |
| ~ 150 | Aromatic Carbons attached to -NH₂ |
| ~ 110 - 140 | Other Aromatic Carbons |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| ~ 1650 | C=O Stretch | Ketone |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| ~ 1300 | C-N Stretch | Aromatic Amine |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 238 | Molecular Ion [M]⁺ |
| 210 | [M - CO]⁺ |
| 182 | [M - 2CO]⁺ |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dominated by its amino and quinone functionalities. The amino groups can act as nucleophiles and can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The quinone moiety can undergo redox cycling, which is a key mechanism for the biological activity of many quinone-containing drugs.
The phenanthrene scaffold is present in numerous biologically active natural products and synthetic drugs. Derivatives of the structurally similar anthracene-9,10-dione have shown promise as anticancer agents, with some acting as inhibitors of key signaling pathways.[4][5][6]
Potential Biological Signaling Pathway Involvement
While the specific biological targets of this compound have not been elucidated, the parent compound, 9,10-phenanthrenequinone, has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation is thought to occur through the generation of reactive oxygen species (ROS) via redox cycling of the quinone moiety. ROS can inactivate protein tyrosine phosphatases (PTPs), which are negative regulators of EGFR, leading to sustained receptor activation and downstream signaling. Given the structural similarity, it is plausible that this compound could modulate this or similar signaling pathways. Further research is required to confirm this hypothesis.
Diagram of a Hypothetical Signaling Pathway:
Caption: Hypothetical modulation of the EGFR signaling pathway.
Conclusion
This compound is a molecule with significant potential for the development of new therapeutic agents. Its synthesis is achievable through straightforward chemical transformations, and its structure offers multiple points for chemical modification. While detailed experimental data on its spectral properties and biological activity are still emerging, the information available for related compounds provides a strong foundation for future research. The potential for this compound to interact with key cellular signaling pathways, such as the EGFR pathway, makes it a compelling candidate for further investigation in the context of cancer and other proliferative diseases. This technical guide serves as a valuable resource for researchers and scientists interested in exploring the chemical and biological properties of this promising compound.
References
- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
2,7-Diaminophenanthrene-9,10-dione IUPAC name
An In-depth Technical Guide to 2,7-Diaminophenanthrene-9,10-dione
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, potential synthetic routes, and relevance in biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by synonyms such as 2,7-Diaminophenanthraquinone[1].
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 238.24 g/mol | PubChem[1] |
| CAS Number | 49546-41-0 | PubChem[1] |
| Appearance | Green to dark green solid | MySkinRecipes[2] |
| Boiling Point | 577.9 ± 43.0 °C (Predicted) | MySkinRecipes[2] |
| Density | 1.456 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[2] |
| XLogP3 | 1.2 | PubChem[1] |
Potential Applications
This compound serves as a crucial intermediate in various fields. Primarily, it is used in organic synthesis for the production of high-stability dyes and pigments[2]. Its molecular structure is conducive to creating vivid and durable colors for textiles and coatings[2]. Furthermore, its electron transfer capabilities make it a valuable component in the development of organic semiconductors for electronic devices like OLEDs and solar cells[2]. In research, its derivatives are studied for their biological activities. Structurally related amino-anthracenedione compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[3][4][5].
Experimental Protocols: A Plausible Synthetic Approach
Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone (Intermediate)
This protocol is adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone from phenanthrenequinone[6].
-
Materials: 9,10-phenanthrenequinone, concentrated sulfuric acid, N-bromosuccinimide (NBS), water, ice, ethyl acetate.
-
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, add 9,10-phenanthrenequinone (1 equivalent) to concentrated sulfuric acid.
-
Slowly add N-bromosuccinimide (2.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by slowly adding water, then pour the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration and wash with hot water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield 2,7-dibromo-9,10-phenanthrenequinone.
-
Step 2: Amination of 2,7-Dibromo-9,10-phenanthrenequinone
This is a generalized protocol for the amination of an aryl bromide.
-
Materials: 2,7-dibromo-9,10-phenanthrenequinone, an amino source (e.g., ammonia or a protected amine), a suitable solvent (e.g., DMSO, DMF), a copper or palladium catalyst, and a base.
-
Procedure:
-
In a reaction vessel, dissolve 2,7-dibromo-9,10-phenanthrenequinone in the chosen solvent.
-
Add the amino source, catalyst (e.g., a copper(I) salt or a palladium complex with a suitable ligand), and a base (e.g., potassium carbonate or cesium carbonate).
-
Heat the reaction mixture under an inert atmosphere for a time sufficient to complete the reaction, monitoring by a technique like TLC.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and the solvent is evaporated.
-
The crude this compound is then purified by column chromatography.
-
Biological Relevance and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, the broader class of anthracene-9,10-diones has been extensively studied, particularly in oncology.
Inhibition of Monoamine Oxidase (MAO)
Derivatives of amino-anthracene-9,10-dione have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B)[7]. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. Inhibition of these enzymes is a key mechanism for many antidepressant and neuroprotective drugs[7].
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in many cancers[8]. Anthracene-9,10-dione derivatives have been designed as inhibitors of this pathway, demonstrating potent anticancer activity by preventing the accumulation of β-catenin[8].
Caption: Wnt/β-catenin Signaling Pathway and Inhibition.
References
- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral and Experimental Data of 2,7-Diaminophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data and experimental protocols for 2,7-Diaminophenanthrene-9,10-dione. This document is intended to serve as a core resource for researchers engaged in the study and application of this and related phenanthrenequinone compounds.
Core Compound Information
This compound is a polycyclic aromatic hydrocarbon derivative with the chemical formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol .[1] Its structure is characterized by a phenanthrenequinone core with amino groups substituted at the 2 and 7 positions. This substitution significantly influences the electronic and, consequently, the spectral properties of the parent molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 49546-41-0 |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol [1] |
| InChI | InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 |
| InChIKey | FIPYLFQPDJPOKA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N |
Synthesis and Experimental Protocols
A documented method for the synthesis of this compound involves the reduction of its dinitro precursor, 2,7-Dinitro-9,10-phenanthrenedione.
Synthesis of this compound
Reaction: Reduction of 2,7-Dinitro-9,10-phenanthrenedione.
Reducing Agent: A common reducing agent for this transformation is sodium dithionite (Na₂S₂O₄) in an aqueous solution of sodium hydroxide (NaOH).[2]
General Protocol:
-
Dissolve 2,7-Dinitro-9,10-phenanthrenedione in a suitable solvent.
-
Prepare an aqueous solution of sodium hydroxide.
-
Add sodium dithionite to the reaction mixture.
-
The reaction is typically carried out at a temperature of 50°C for a duration of 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.
A reported yield for this reaction is approximately 54%.[2]
Caption: Synthesis workflow for this compound.
General Protocol for Spectroscopic Analysis
While specific experimental details for the spectral acquisition of this compound are not extensively published, standard protocols for similar organic compounds would apply.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra would be recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, acetonitrile) to determine the wavelengths of maximum absorption (λmax).
-
Mass Spectrometry: Mass spectra would be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern.
Spectral Data Summary
While a complete set of publicly available, peer-reviewed spectral data for this compound is limited, existing database entries and data for analogous compounds provide valuable insights.
Table 2: Summary of Available and Expected Spectral Data
| Technique | Data Type | Observed/Expected Values and Remarks |
| ¹H NMR | Chemical Shift (δ) | Data has been documented, though specific values are not readily available in the public domain.[2] Expected signals would be in the aromatic region, with shifts influenced by the electron-donating amino groups. |
| ¹³C NMR | Chemical Shift (δ) | No specific data found. Expected signals for carbonyl carbons and aromatic carbons. |
| IR | Wavenumber (cm⁻¹) | Expected characteristic peaks for N-H stretching (amines), C=O stretching (quinones), and aromatic C-H and C=C stretching. |
| UV-Vis | λmax (nm) | Expected to show absorption bands in the UV and visible regions, characteristic of conjugated aromatic systems. The amino substituents are expected to cause a bathochromic (red) shift compared to the parent phenanthrenequinone. |
| Mass Spec. | m/z | GC-MS data is indicated to be available.[1] The molecular ion peak [M]⁺ would be expected at m/z = 238. |
Signaling Pathways and Biological Context
Specific signaling pathways involving this compound have not been elucidated in the reviewed literature. However, the parent compound, 9,10-phenanthrenequinone, is known to be an environmental pollutant that can induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cytotoxicity and the activation of apoptotic pathways.
Furthermore, amino-substituted anthracenediones, which are structurally related to the target compound, have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] This suggests that this compound could be a candidate for similar biological screening.
Caption: Potential biological context based on the parent compound.
Conclusion
This technical guide consolidates the currently available information on the spectral data and experimental protocols for this compound. While a complete, publicly accessible dataset is yet to be compiled, the provided synthesis route and comparative data from related compounds offer a solid foundation for researchers. Further investigation into the specific spectral characteristics and biological activities of this compound is warranted to fully explore its potential applications in medicinal chemistry and materials science.
References
Theoretical Frontiers in Phenanthrene-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the theoretical and experimental studies of phenanthrene-based compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development. By delving into computational methodologies, experimental protocols, and key signaling pathways, this guide aims to serve as a comprehensive resource for advancing the therapeutic potential of this promising class of molecules.
Theoretical Studies: Unraveling Molecular Interactions
Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the structure-activity relationships (SAR) of phenanthrene-based compounds and predicting their biological targets.
1.1. Density Functional Theory (DFT)
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of phenanthrene derivatives, DFT is employed to optimize molecular geometries, calculate electronic properties such as HOMO-LUMO energy gaps, and predict molecular polarizabilities.[1] These calculations provide insights into the reactivity and stability of the compounds, which are crucial for understanding their biological activity. For instance, studies have utilized DFT to optimize the structures of phenanthrene derivatives before performing molecular docking calculations to ensure an accurate representation of the ligand.[2][3] Furthermore, DFT has been used to study the formation of phenanthrene from precursor molecules and to investigate the electronic properties of fluorinated phenanthrene derivatives.[4][5]
1.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is widely used to screen virtual libraries of phenanthrene-based compounds against known biological targets and to predict their binding affinities and interaction modes.
Several studies have successfully employed molecular docking to identify potential protein targets for cytotoxic phenanthrene derivatives. For example, molecular docking studies on cytotoxic phenanthrene derivatives D-1 and D-2 revealed high binding affinities for several cancer-related proteins, with the B-Raf proto-oncogene serine/threonine-protein kinase showing the most favorable binding energies.[2][6] These in silico findings were consistent with experimental observations of the compounds' potent cytotoxicity against the Caco-2 cancer cell line.[3][6] Similarly, molecular docking has been used to investigate the potential of phenanthrene-linked oxadiazoles as antimicrobial agents by predicting their binding to the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on phenanthrene-based compounds.
Table 1: Molecular Docking Binding Energies of Cytotoxic Phenanthrene Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
| D-1 | B-Raf proto-oncogene serine/threonine-protein kinase | -9.8 |
| D-2 | B-Raf proto-oncogene serine/threonine-protein kinase | -11.1 |
| D-1 | Other Cancer Targets | -8.3 to -9.8 |
| D-2 | Other Cancer Targets | -9.2 to -11.1 |
Data sourced from Guédouar et al. (2020).[2][6]
Table 2: In Vitro Cytotoxicity of Phenanthrene-Based Tylophorine Derivatives against H460 Human Large-Cell Lung Carcinoma Cell Line
| Compound | IC50 (µM) |
| 5a (N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol) | 11.6 |
| 9 (N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol) | 6.1 |
| 5b (3-methoxyl derivative of 5a) | 53.8 |
Data sourced from Li et al. (2009).[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of phenanthrene-based compounds.
3.1. Synthesis of Phenanthrene Derivatives
A novel and efficient one-pot synthesis of phenanthrene derivatives has been developed via a palladium/norbornadiene-catalyzed domino reaction.[6]
-
Materials: Aryl iodide, ortho-bromobenzoyl chloride, norbornadiene, Pd(OAc)2, triphenylphosphine (PPh3), Cs2CO3, and DMF.
-
Procedure:
-
To a dried round-bottomed flask, add aryl iodide (0.30 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.60 mmol, 2.0 equiv), Pd(OAc)2 (5 mol %), triphenylphosphine (12.5 mol %), and Cs2CO3 (0.675 mmol, 2.25 equiv).
-
Add DMF (4 mL) to the flask.
-
Stir the mixture at 105 °C under a nitrogen atmosphere for the time specified in the reaction scheme.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired phenanthrene derivative.
-
3.2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10]
-
Cell Seeding:
-
Seed cells (e.g., Hep-2, Caco-2) in 96-well plates at a density of 1 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions (e.g., 5 mg/mL) of the phenanthrene derivatives in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5, 10 μg/mL). The final DMSO concentration should be kept constant (e.g., 0.25%).
-
Replace the culture medium in the wells with the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
-
MTT Staining and Measurement:
-
After incubation, add MTT solution (e.g., 20 μL of a 5 mg/mL solution in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Remove the medium and add DMSO (e.g., 150 μL) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
-
3.3. Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the suspension to achieve the final desired inoculum concentration (e.g., 5 x 105 CFU/mL) in the test wells.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of the phenanthrene derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]
-
Signaling Pathways and Mechanisms of Action
Theoretical and experimental studies have implicated several key signaling pathways in the biological activity of phenanthrene-based compounds, particularly their cytotoxic effects.
4.1. Akt and MEK/ERK Signaling Pathways
Some phenanthrene derivatives have been shown to inhibit the proliferation of cancer cells by suppressing the Akt and MEK/ERK signaling pathways.[1] These pathways are crucial for cell survival, proliferation, and differentiation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Western blot analysis has been used to demonstrate the decreased phosphorylation of Akt, MEK1/2, and ERK1/2 in cancer cells treated with active phenanthrene compounds.[1]
4.2. NF-κB Signaling Pathway
The NF-κB signaling pathway is another important target for phenanthrene-based anticancer agents.[12][13] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its aberrant activation is common in many cancers. Certain phenanthrene-based tylophorine derivatives have been found to inhibit the activation of the NF-κB pathway, leading to the downregulation of its target genes and subsequent induction of apoptosis.[12][13]
4.3. DNA Intercalation
The planar structure of the phenanthrene ring system makes it a suitable candidate for DNA intercalation.[2] This mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. This is a proposed mechanism of action for the anticancer activity of many phenanthrene derivatives.[2]
Mandatory Visualizations
5.1. General Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of phenanthrene-based compounds.
5.2. Signaling Pathway Inhibition by Phenanthrene Derivatives
Caption: Inhibition of key signaling pathways by bioactive phenanthrene derivatives.
5.3. Logical Relationship of Theoretical and Experimental Studies
Caption: Iterative cycle of theoretical and experimental studies in phenanthrene-based drug discovery.
References
- 1. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Genesis of a Quinone: A Technical History of Phenanthrenequinones
For Immediate Release
A deep dive into the discovery, synthesis, and biological implications of phenanthrenequinones, offering a comprehensive resource for researchers, scientists, and drug development professionals.
This technical guide explores the historical journey of phenanthrenequinones, from their initial discovery stemming from the structural elucidation of phenanthrene to the development of various synthetic methodologies. It provides a detailed look at key experimental protocols, quantitative data from seminal studies, and the elucidation of their biological signaling pathways.
Discovery and Early History
The story of phenanthrenequinones is intrinsically linked to the discovery of their parent aromatic hydrocarbon, phenanthrene. In 1872, Wilhelm Rudolph Fittig and Eugen Ostermayer, as well as Carl Graebe independently, isolated phenanthrene from coal tar. To determine its three-ring angular structure, Fittig and Ostermayer oxidized phenanthrene, which led to the formation of a corresponding quinone, now known as phenanthrenequinone. This oxidation reaction was a crucial step in distinguishing phenanthrene from its linear isomer, anthracene. The subsequent oxidation of this quinone yielded diphenic acid, confirming the biphenyl-like nature of the outer rings.
Early research focused on the synthesis of phenanthrenequinone through various oxidative methods. One of the earliest and most well-documented methods is the oxidation of phenanthrene using chromic acid in acetic acid, a procedure detailed by Graebe in 1873.[1] Over the years, other oxidizing agents such as potassium dichromate in sulfuric acid, hydrogen peroxide in acetic acid, and selenium dioxide at high temperatures were also explored to improve yields and purity.[1]
Key Synthetic Protocols and Quantitative Data
The synthesis of phenanthrenequinone from phenanthrene has been a subject of extensive study, with various methods developed to optimize the reaction. Below are details of some of the historically significant synthetic approaches.
Oxidation with Chromic Acid
A widely recognized and detailed protocol for the synthesis of phenanthrenequinone involves the oxidation of phenanthrene with chromic acid. This method has been thoroughly documented in Organic Syntheses.
Experimental Protocol:
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, 100 g of phenanthrene and 210 g of chromic acid are suspended in 1 L of water. Concentrated sulfuric acid (450 ml) is added at a rate that maintains gentle boiling. After the initial addition, a further mixture of 210 g of chromic acid in 500 ml of water is added, and the mixture is refluxed for 20 minutes. The crude product is isolated by filtration and purified by trituration with boiling water to remove diphenic acid, followed by treatment with hot 40% sodium bisulfite solution. The phenanthrenequinone is then liberated from the bisulfite adduct by the addition of a saturated sodium carbonate solution. The resulting deep orange product is collected by filtration, washed with cold water, and dried.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 44-48% | [1] |
| Melting Point | 205–208 °C (cor.) | [1] |
| Melting Point (purified) | 208.5–210 °C (cor.) | [1] |
| UV-Vis λmax | 267 nm | [2] |
Other Historical Oxidation Methods
Several other methods for the preparation of phenanthrenequinone have been reported, showcasing the versatility of oxidative techniques. A patented method utilizing sodium dichromate and controlled temperature conditions has been reported to significantly increase the yield.[3]
Quantitative Data for Alternative Methods:
| Oxidizing Agent | Conditions | Yield | Reference |
| Sodium Dichromate/H₂SO₄ | 80-85 °C | up to 85% | [3] |
| Hydrogen Peroxide/Acetic Acid | Not specified | Not specified | [1] |
| Selenium Dioxide | > 250 °C | Not specified | [1] |
| Iodic Acid/Acetic Acid | Not specified | Not specified | [1] |
Biological Significance and Signaling Pathways
Phenanthrenequinones are not merely chemical curiosities; they are found in environmental pollutants like diesel exhaust particles and have been shown to exhibit significant biological activity, particularly cytotoxicity.[4][5] The primary mechanism of this toxicity is the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress and can lead to apoptosis.[4][5]
Phenanthrenequinone-Induced ROS Signaling Pathway
The cytotoxic effects of 9,10-phenanthrenequinone are largely attributed to its ability to undergo redox cycling within cells, leading to the production of harmful ROS.[4][5] This process involves a series of one- and two-electron reductions.
Caption: Redox cycling of 9,10-phenanthrenequinone leading to ROS production.
Modern Applications in Photocatalysis
In recent years, phenanthrenequinones have found applications as photocatalysts in organic synthesis. For instance, visible-light-excited 9,10-phenanthrenequinone (PQ*) can catalyze the synthesis of polysubstituted quinolines from 2-vinylarylimines.[6] The proposed mechanism involves a single electron transfer (SET) from the imine to the excited state of the phenanthrenequinone.
Experimental Workflow for Photocatalytic Quinoline Synthesis
The following diagram illustrates the general workflow for the phenanthrenequinone-sensitized photocatalytic synthesis of quinolines.
Caption: General workflow for photocatalytic synthesis of quinolines.
Conclusion
From its pivotal role in the structural elucidation of phenanthrene to its contemporary use as a photocatalyst and its significance as an environmental cytotoxic agent, the journey of phenanthrenequinone is a testament to the enduring importance of fundamental organic chemistry. The historical synthetic methods laid the groundwork for our understanding of its reactivity, while modern investigations into its biological activity continue to reveal its complex interactions with living systems. This guide provides a foundational resource for professionals in the chemical and biomedical sciences, fostering further exploration into the rich chemistry and biology of phenanthrenequinones.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Absorption [Phenanthrenequinone] | AAT Bioquest [aatbio.com]
- 3. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2,7-Diaminophenanthrene-9,10-dione in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diaminophenanthrene-9,10-dione is a polyfunctional aromatic compound possessing a unique combination of reactive sites: two primary amino groups and an ortho-quinone moiety. This arrangement makes it a valuable, albeit specialized, building block in organic synthesis for the construction of complex, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. While specific literature on the applications of this compound is not abundant, its chemical nature suggests significant potential in the synthesis of novel materials and pharmacologically active compounds. The amino groups can undergo typical amine reactions such as acylation, alkylation, and diazotization, while the o-quinone functionality is a precursor for the formation of phenazine and related heterocyclic structures. This document outlines potential applications and provides a detailed protocol for a key synthetic transformation.
Key Synthetic Applications
The primary application of this compound in organic synthesis is expected to be in condensation reactions to form extended, fused heterocyclic systems. The presence of both amino and quinone functionalities within the same molecule opens up possibilities for the synthesis of polymers and macrocycles.
Synthesis of Fused Phenazine Derivatives
The reaction of an o-quinone with an o-diamine is a classical and efficient method for the synthesis of phenazines. This compound can react with various aromatic o-diamines to yield extended, fused-ring systems containing multiple nitrogen atoms. These complex aromatic structures are of interest in materials science for their potential electronic and photophysical properties, as well as in medicinal chemistry due to the prevalence of the phenazine core in biologically active molecules.
Synthesis of Novel Ligands for Coordination Chemistry
The resulting phenazine derivatives, with their multiple nitrogen atoms, can act as multidentate ligands for various metal ions. The extended aromatic system can also influence the electronic properties of the resulting metal complexes, making them candidates for applications in catalysis, sensing, and molecular magnetism.
Precursors for Soluble Polyimides and Other Polymers
The diamino functionality allows for the incorporation of the phenanthrenequinone unit into polymer backbones. For instance, condensation with dianhydrides would lead to polyimides with potentially interesting thermal and electronic properties. The rigid and planar phenanthrene unit would impart thermal stability, while the quinone and amino functionalities could be further modified.
Data Presentation: Potential Synthetic Transformations
| Reactant(s) | Expected Product Type | Potential Applications |
| Aromatic o-diamines (e.g., 1,2-phenylenediamine) | Fused Phenazine Derivatives | Organic electronics, fluorescent dyes, novel ligands |
| Aliphatic diamines (e.g., ethylenediamine) | Dihydrophenazine Derivatives | Intermediates for further synthesis |
| Dianhydrides (e.g., pyromellitic dianhydride) | Polyimides | High-performance polymers, thermally stable materials |
| Dicarbonyl compounds (e.g., benzil) | Imidazole-fused systems | Biologically active compounds, functional materials |
Experimental Protocols
The following is a representative protocol for the synthesis of a fused phenazine derivative from this compound, based on established methods for similar condensation reactions.
Protocol 1: Synthesis of a Dibenzo[a,c]phenazine Derivative
Objective: To synthesize a novel, extended phenazine system by reacting this compound with an aromatic o-diamine.
Materials:
-
This compound
-
1,2-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound and 1.1 mmol of 1,2-phenylenediamine in 20 mL of glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure phenazine derivative.
Expected Outcome:
The condensation reaction is expected to yield the corresponding fused dibenzo[a,c]phenazine derivative. The product should be a colored solid, and its structure can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for the synthesis of phenazine derivatives.
2,7-Diaminophenanthrene-9,10-dione in electrochemical sensing
An extensive review of current literature indicates that while 2,7-diaminophenanthrene-9,10-dione is a known compound, its direct and detailed application in electrochemical sensing is not yet widely documented. However, the inherent electrochemical properties of the phenanthrenequinone core, coupled with the reactive amino functional groups, suggest significant potential in this field. This document provides an overview of this potential, drawing analogies from structurally similar compounds, and presents hypothetical protocols for its application in electrochemical sensor development.
Application Notes
1. Introduction to this compound
This compound is a polycyclic aromatic compound featuring a phenanthrenequinone structure with two amino groups.[1][2] The quinone moiety provides a redox-active center capable of undergoing reversible electrochemical reactions, a key feature for an electrochemical sensing platform. The amino groups offer versatile sites for further chemical modification, such as immobilization onto electrode surfaces or conjugation with biorecognition elements like enzymes or antibodies.
2. Potential Applications in Electrochemical Sensing
Based on the functionalities of this compound and the established use of similar phenanthrene derivatives, several potential applications in electrochemical sensing can be envisioned:
-
Redox Mediator: Similar to 1,10-phenanthroline-5,6-dione and 9,10-phenanthrenequinone, which are used as electron transfer mediators in biosensors, this compound could facilitate electron transfer between an enzyme's active site and the electrode surface.[3] This is particularly relevant for oxidase and dehydrogenase-based biosensors.
-
Electrocatalyst: The phenanthrenequinone structure can exhibit electrocatalytic activity towards the oxidation or reduction of various analytes. The amino groups can modulate this activity and influence the selectivity of the sensor.
-
Platform for Covalent Immobilization: The primary amino groups can be readily functionalized to covalently attach enzymes, antibodies, or other recognition molecules to an electrode surface. This would enable the development of specific and stable biosensors.
-
Direct and Indirect Analyte Detection: The compound's electrochemical signal could be directly affected by the presence of certain analytes. Alternatively, it could be used as a label or a component of a more complex signaling pathway for indirect detection.
3. Comparative Electrochemical Data of Related Compounds
While specific quantitative data for this compound based sensors are not available, the performance of sensors using similar phenanthrene derivatives provides a useful benchmark.
| Compound | Application | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| 1,10-Phenanthroline-5,6-dione | Redox Mediator | Glucose | 37.4 µM | Not Specified | [3] |
| 1,10-Phenanthroline-5,6-dione | Redox Mediator | NADH | 0.0357 µM | 0.25 - 8 µM & 10 - 100 µM | [4] |
| 1,10-Phenanthroline-5,6-dione | Redox Mediator | Lactic Acid | 0.06 mM | 0.74 - 2.44 mM | |
| Poly(aminosulfonic acid) on GCE | Modified Electrode | Solvent Orange 7 | 4.0 x 10⁻⁹ M | 4.0 x 10⁻⁸ - 1.2 x 10⁻⁵ M | [5] |
Hypothetical Experimental Protocols
The following protocols are generalized methodologies for the development of an electrochemical sensor using this compound.
Protocol 1: Fabrication of a this compound Modified Glassy Carbon Electrode (GCE)
-
Electrode Pre-treatment:
-
Polish a bare Glassy Carbon Electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Sonciate the polished GCE in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization of this compound:
-
Prepare a 1 mM solution of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential window of -0.6 V to +0.8 V at a scan rate of 50 mV/s. This will deposit a polymer film of poly(this compound) onto the GCE surface.
-
Rinse the modified electrode with deionized water to remove any unpolymerized monomer.
-
Protocol 2: Electrochemical Characterization of the Modified Electrode
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution containing 0.1 M KCl.
-
Apply a frequency range from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV.
-
Compare the charge transfer resistance (Rct) of the bare GCE and the modified GCE to confirm successful modification.
-
-
Cyclic Voltammetry (CV):
-
Record the CV of the modified electrode in a blank electrolyte solution (e.g., 0.1 M PBS, pH 7.0) to observe the redox peaks of the immobilized film.
-
Investigate the effect of scan rate on the peak currents to determine if the electrochemical process is diffusion-controlled or surface-confined.
-
Protocol 3: Hypothetical Amperometric Detection of an Analyte (e.g., NADH)
-
Optimization of Experimental Conditions:
-
Determine the optimal applied potential for amperometric detection by running CVs of the modified electrode in the presence of the analyte (e.g., NADH) at different pH values. The optimal potential is typically chosen at the peak potential of the catalytic current.
-
-
Amperometric Measurement:
-
Place the modified electrode, counter electrode, and reference electrode in a stirred electrochemical cell containing a known volume of buffer solution.
-
Apply the optimized potential and wait for the background current to stabilize.
-
Make successive additions of the analyte at regular intervals and record the corresponding change in current.
-
Plot the current response versus the analyte concentration to obtain a calibration curve.
-
Visualizations
Caption: Proposed mechanism for the electrocatalytic detection of an analyte.
Caption: General workflow for electrochemical sensor development.
References
- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical Sensing Strategies for Synthetic Orange Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2,7-Diaminophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diaminophenanthrene-9,10-dione is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of amino and dione functional groups, makes it an interesting candidate for the development of novel therapeutic agents and functional materials. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and for understanding its physicochemical properties.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard spectroscopic and chromatographic techniques.
Compound Information:
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,7-Diaminophenanthraquinone |
| CAS Number | 49546-41-0[1][2] |
| Molecular Formula | C₁₄H₁₀N₂O₂[1][2] |
| Molecular Weight | 238.24 g/mol [1] |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the unambiguous characterization of this compound. The following sections detail the experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The extended π-system of the phenanthrenequinone core, along with the amino substituents, is expected to give rise to characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the solvent employed for sample preparation as the blank to zero the instrument.
-
Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for all observed peaks. Calculate the molar absorptivity (ε) if the concentration is known accurately.
Expected Spectral Data:
Based on the parent compound, 9,10-phenanthrenequinone, which exhibits absorption maxima around 252 nm and 283 nm, the spectrum of the 2,7-diamino derivative is expected to show a bathochromic (red) shift due to the electron-donating amino groups.
| Parameter | Expected Value |
| λmax 1 | ~260-280 nm |
| λmax 2 | ~300-350 nm |
| λmax 3 (Visible) | ~400-500 nm (likely giving a colored solution) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Background Correction: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1680-1660 | Strong | C=O stretching (dione) |
| 1620-1580 | Medium-Strong | N-H bending and Aromatic C=C stretching |
| 1500-1400 | Medium | Aromatic C=C stretching |
| 1300-1200 | Medium | C-N stretching |
| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, and DMSO-d₆ is often suitable for compounds with amine protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. A proton-decoupled experiment is standard.
-
-
Data Analysis:
-
¹H NMR: Determine the chemical shift (δ), integration, and multiplicity (singlet, doublet, triplet, etc.) for each signal.
-
¹³C NMR: Determine the chemical shift (δ) for each unique carbon atom.
-
Expected NMR Data (in DMSO-d₆):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | Multiplet | 2H | Aromatic Protons |
| ~7.0-7.8 | Multiplet | 4H | Aromatic Protons |
| ~5.0-6.0 | Broad Singlet | 4H | NH₂ Protons |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=O (dione carbons) |
| ~140-155 | Aromatic C-NH₂ |
| ~110-135 | Other Aromatic Carbons |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can provide additional structural information.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds.[1]
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for a wide range of compounds.
-
Atmospheric Pressure Chemical Ionization (APCI-MS): Another soft ionization technique.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak. If possible, perform tandem MS (MS/MS) to obtain fragmentation data.
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺).
-
Compare the observed m/z with the calculated exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Ion (M⁺) | m/z = 238.0742 |
| Protonated Molecule ([M+H]⁺) | m/z = 239.0820 |
| Key Fragments | Loss of CO (m/z = 210), Loss of NH₂ (m/z = 222) |
Experimental Workflow and Data Integration
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound. The integration of data from UV-Vis, FTIR, NMR, and mass spectrometry will ensure the unambiguous confirmation of its chemical structure and purity, which is a prerequisite for its further investigation in drug development and materials science research.
References
Application Notes and Protocols for 2,7-Diaminophenanthrene-9,10-dione in Fluorescence Microscopy
A thorough investigation for established protocols and applications of 2,7-Diaminophenanthrene-9,10-dione in fluorescence microscopy did not yield specific results. While the phenanthrene and anthraquinone chemical scaffolds, to which this compound belongs, are found in some fluorescent dyes, there is no readily available scientific literature detailing the use of this specific molecule as a fluorescent probe for cellular imaging.
The search for quantitative photophysical data, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, for this compound was also unsuccessful. Similarly, no information was found regarding its application in visualizing specific cellular components or signaling pathways.
Therefore, the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams requested cannot be generated based on existing scientific literature. The information provided below is based on general knowledge of related fluorescent compounds and should be considered hypothetical and for research and development purposes only. Validation through rigorous experimental work would be required to establish any practical application.
Hypothetical Application Profile
Based on the chemical structure, this compound possesses aromatic rings and amino functional groups, which are features that can impart fluorescence. The dione functional group might influence its electronic properties and potential for targeted interactions within a biological system.
Potential (but unverified) Applications:
-
General Cellular Staining: The planar aromatic structure might allow it to intercalate into lipid membranes or other cellular structures, potentially acting as a general cytoplasmic or membrane stain.
-
Targeted Labeling: The amino groups could be chemically modified to conjugate the molecule to antibodies, peptides, or other biomolecules for targeted labeling of specific cellular components.
-
pH Sensing: The amino groups could potentially render the molecule's fluorescence sensitive to changes in pH.
Hypothetical Photophysical and Staining Properties
The following table contains placeholder data and represents the type of information that would need to be experimentally determined.
| Parameter | Hypothetical Value | Notes |
| Excitation Maximum (λex) | ~380 - 420 nm | Based on similar aromatic structures. |
| Emission Maximum (λem) | ~450 - 550 nm | Expected Stokes shift. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | A higher value indicates more efficient light absorption. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of converting absorbed light into emitted light. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers. | Common for organic dyes. |
| Working Concentration | 1 - 10 µM | Typical range for fluorescent probes in cell staining. |
| Incubation Time | 15 - 60 minutes | Dependent on cell type and experimental conditions. |
Hypothetical Experimental Protocol: General Cell Staining
This protocol is a generalized procedure and would require significant optimization.
1. Reagent Preparation:
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final working concentration (e.g., 5 µM).
2. Cell Culture and Preparation:
-
Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Wash the cells once with warm PBS.
3. Staining:
-
Remove the PBS and add the working solution of this compound to the cells.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
4. Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
5. Imaging:
-
Add fresh warm PBS or an appropriate imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set based on experimentally determined excitation and emission maxima).
Hypothetical Experimental Workflow Diagram
Caption: Hypothetical workflow for cell staining.
Concluding Remarks
The information presented here is speculative due to the absence of published data on the use of this compound in fluorescence microscopy. Any researcher interested in using this compound for such purposes would need to undertake a thorough characterization of its photophysical properties and its behavior in biological systems. This would involve determining its spectral characteristics, quantum yield, photostability, cytotoxicity, and subcellular localization. Without such fundamental research, a reliable protocol cannot be established.
Application Notes and Protocols: 2,7-Diaminophenanthrene-9,10-dione as a Versatile Intermediate for High-Performance Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diaminophenanthrene-9,10-dione, also known as 2,7-diaminophenanthraquinone, is a robust chemical intermediate primarily utilized in the synthesis of high-performance dyes and pigments.[1] Its rigid, polycyclic aromatic structure imparts excellent thermal and chemical stability to the final colorants, making them suitable for demanding applications in textiles, inks, coatings, and organic electronics.[1] The presence of two primary amino groups at the 2 and 7 positions offers versatile reactivity, allowing for the creation of a diverse palette of colors and functionalities. These amino groups can be readily diazotized to form highly reactive bis-diazonium salts, which are precursors to a wide range of azo dyes. Furthermore, the diamine can undergo condensation reactions with various electrophiles to generate complex heterocyclic pigments. This document provides detailed application notes and exemplary protocols for the synthesis of dyes and pigments derived from this key intermediate.
Synthesis of Azo Dyes from this compound
The most common application of this compound in colorant synthesis is the formation of bis-azo dyes. This process involves a two-step reaction: the initial diazotization of the two primary amino groups, followed by an azo coupling reaction with a suitable coupling component.
General Reaction Pathway
The synthesis of bis-azo dyes from this compound proceeds via the formation of a bis-diazonium salt, which is then reacted with two equivalents of a coupling component. The choice of the coupling component (e.g., phenols, naphthols, anilines, pyrazolones) is the primary determinant of the final color of the dye.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the bis-diazonium salt intermediate. It is critical to maintain a low temperature throughout the reaction to prevent the premature decomposition of the diazonium salt.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2.38 g (0.01 mol) of this compound in 50 mL of 10% hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Continue stirring the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. The formation of a clear solution or a fine suspension of the bis-diazonium salt indicates the completion of the reaction.
-
Urea Treatment: Add a small amount of urea to quench any excess nitrous acid. The bis-diazonium salt solution is now ready for the coupling reaction and should be used immediately.
Protocol 2: Azo Coupling with Naphthol AS
This protocol provides an example of a coupling reaction to produce a deep-colored bis-azo pigment.
-
Coupling Solution Preparation: In a separate beaker, dissolve 5.26 g (0.02 mol) of Naphthol AS in 100 mL of 5% sodium hydroxide solution. Cool the resulting solution to 5-10 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold bis-diazonium salt solution from Protocol 1 to the stirred Naphthol AS solution over 30-45 minutes. Maintain the pH of the reaction mixture between 9 and 10 by adding 10% sodium hydroxide solution as needed.
-
Pigment Formation: A deeply colored precipitate will form immediately. Continue stirring the mixture for an additional 2-3 hours at 5-10 °C to ensure the completion of the coupling reaction.
-
Isolation and Purification: Filter the precipitated pigment and wash it thoroughly with cold water until the filtrate is neutral. Subsequently, wash with a small amount of ethanol to remove any unreacted starting materials.
-
Drying: Dry the pigment in an oven at 60-80 °C to a constant weight.
Quantitative Data for Exemplary Azo Dyes
The following table summarizes hypothetical data for bis-azo dyes synthesized from this compound and various coupling components.
| Coupling Component | Molecular Formula of Dye | Calculated MW ( g/mol ) | Yield (%) | Color | λmax (nm) in DMF |
| Phenol | C26H16N4O4 | 464.44 | 85-90 | Yellow-Orange | 450 |
| 2-Naphthol | C34H20N4O4 | 556.56 | 90-95 | Red | 520 |
| Naphthol AS | C50H34N6O6 | 818.85 | >95 | Deep Red-Violet | 565 |
| Acetoacetanilide | C34H26N6O6 | 626.62 | 88-92 | Yellow | 430 |
Synthesis of Heterocyclic Pigments via Condensation Reactions
This compound can also serve as a building block for complex heterocyclic pigments through condensation reactions. These reactions typically involve the formation of imine or other C-N bonds with difunctional electrophiles, leading to extended conjugated systems with high stability.
General Reaction Pathway
A common approach is the condensation of the diamine with an ortho-quinone or a similar 1,2-dicarbonyl compound to form a phenazine-type structure.
Experimental Protocols
Protocol 3: Synthesis of a Phenazine-type Pigment
This protocol describes a representative condensation reaction with 1,10-phenanthroline-5,6-dione.
-
Reactant Mixture: In a round-bottom flask, combine 2.38 g (0.01 mol) of this compound and 2.10 g (0.01 mol) of 1,10-phenanthroline-5,6-dione.
-
Solvent and Catalyst: Add 50 mL of glacial acetic acid as the solvent and a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid pigment will precipitate.
-
Purification: Filter the precipitate and wash it sequentially with hot water, ethanol, and acetone to remove impurities and unreacted starting materials.
-
Drying: Dry the final pigment product in a vacuum oven at 100 °C.
Quantitative Data for Exemplary Heterocyclic Pigments
The following table provides hypothetical data for pigments synthesized via condensation reactions.
| Condensing Agent | Molecular Formula of Pigment | Calculated MW ( g/mol ) | Yield (%) | Color |
| 1,10-Phenanthroline-5,6-dione | C26H12N4O2 | 412.41 | 80-85 | Dark Brown |
| Acenaphthenequinone | C26H12N2O2 | 384.39 | 85-90 | Deep Violet |
| Isatin | C22H11N3O3 | 365.35 | >90 | Reddish-Brown |
General Experimental Workflow
The overall process for synthesizing and characterizing a new dye or pigment from this compound follows a standardized workflow.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of high-performance azo dyes and heterocyclic pigments. The protocols and data presented herein, while exemplary, provide a solid foundation for researchers and scientists to explore the development of novel colorants with tailored properties for various advanced applications. The robust nature of the phenanthrenequinone core, combined with the flexible reactivity of the diamino functionality, ensures its continued importance in the field of color chemistry.
References
Application Notes and Protocols for Organic Semiconductors in OLEDs for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic semiconductors are a class of carbon-based materials that possess unique electronic and optical properties, making them highly suitable for a range of biomedical applications. Their inherent flexibility, biocompatibility, and tunability of light emission offer significant advantages over traditional inorganic materials. This document provides detailed application notes and protocols for the use of organic semiconductors in Organic Light-Emitting Diodes (OLEDs), with a focus on their emerging roles in photodynamic therapy (PDT) and biosensing for diagnostics and drug development.
Application I: Flexible OLEDs for Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in cancerous or diseased tissues.[1][2][3] Flexible OLEDs are emerging as promising light sources for PDT due to their ability to conform to tissue surfaces, providing uniform illumination over large areas.[4] This is particularly advantageous for treating skin cancers and for implantable devices targeting internal tumors.[5][6]
Quantitative Data for OLEDs in Photodynamic Therapy
The following table summarizes key performance parameters of OLEDs developed for PDT applications, based on published studies.
| Parameter | Value | Reference Photosensitizer(s) | Notes |
| Emission Wavelength | 417 nm (Blue) | 5-aminolevulinic acid (5-ALA) | Effective for superficial treatments like actinic keratosis.[7][8] |
| 630 nm, 652 nm, 660 nm (Red) | Porfimer sodium, mTHPC | Deeper tissue penetration, suitable for treating thicker tumors.[5][9] | |
| Near-Infrared (NIR) | Various | Enhanced tissue penetration for treating deep-seated tumors.[1] | |
| Power Density | 10 - 200 mW/cm² | Varies | The required power density depends on the specific photosensitizer and treatment protocol (e.g., conventional vs. metronomic PDT).[1] |
| 35 mW/cm² | Not specified | Achieved in a parallel-stacked flexible OLED for enhanced performance.[10] | |
| Operational Lifetime | > 100 hours at 35 mW/cm² | Not applicable | Demonstrated for a high-power flexible OLED, crucial for prolonged or repeated treatments.[10] |
| > 2 weeks (implanted in vivo) | Not applicable | Stability of a wirelessly powered, implanted OLED device in a rat model.[6] | |
| Treatment Efficacy | 24% reduction in melanoma cell viability | Not specified | Achieved after 0.5 hours of irradiation with a high-power parallel-stacked OLED.[10] |
Experimental Protocols
This protocol describes the general steps for fabricating a flexible OLED device suitable for PDT applications. The specific materials and layer thicknesses can be optimized for desired emission wavelengths and performance characteristics.
Materials and Equipment:
-
Flexible substrate (e.g., Polyethylene terephthalate (PET) or Polyimide (PI))
-
Transparent conductor (e.g., Indium Tin Oxide - ITO) coated on the flexible substrate
-
Organic semiconductor materials:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - selected for the desired emission wavelength
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Metal for cathode (e.g., Aluminum, Silver)
-
Thermal evaporator
-
Spin coater (for solution-processable materials)
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
-
Encapsulation materials (e.g., UV-curable epoxy, thin-film encapsulation layers)
Procedure:
-
Substrate Preparation:
-
Clean the flexible ITO-coated substrate sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporator.
-
Sequentially deposit the HIL, HTL, EML, and ETL materials onto the ITO surface. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.
-
For solution-processable materials, spin-coat the respective layers inside a glovebox and anneal as required.
-
-
Deposition of the Cathode:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF) followed by the metal cathode (e.g., Al) through a shadow mask to define the active area of the OLED.
-
-
Encapsulation:
-
To protect the device from oxygen and moisture, encapsulate the device in an inert atmosphere. This can be done by applying a UV-curable epoxy around the active area and laminating a cover glass or another flexible barrier film.
-
For advanced flexible devices, a multi-layered thin-film encapsulation (e.g., alternating layers of inorganic and organic materials) can be deposited.
-
This protocol outlines a procedure to evaluate the efficacy of an OLED-based PDT treatment on a cancer cell line in vitro.
Materials and Equipment:
-
Fabricated flexible OLED with the desired emission wavelength
-
Cancer cell line (e.g., Squamous cell carcinoma, Melanoma)
-
Cell culture medium and supplements
-
Photosensitizer (e.g., 5-aminolevulinic acid - 5-ALA)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Flow cytometer
-
Apoptosis/Necrosis detection kit (e.g., Annexin V/7-AAD)
-
Photometer to measure light irradiance
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 2-5 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[11]
-
-
Photosensitizer Incubation:
-
Prepare different concentrations of the photosensitizer (e.g., 0.5, 1.0, and 2.0 mM 5-ALA) in the cell culture medium.[7][8]
-
Remove the old medium from the wells and add the medium containing the photosensitizer.
-
Incubate the cells with the photosensitizer for a specific duration (e.g., 30 minutes to 4 hours), as this can influence cellular uptake.[7][8][11]
-
-
OLED Irradiation:
-
Measure the irradiance of the flexible OLED at the cell surface using a photometer and adjust the distance to achieve the desired power density (e.g., 10 mW/cm²).[8]
-
Place the flexible OLED directly over the 96-well plate, ensuring uniform illumination of the target wells.
-
Irradiate the cells for a predetermined time to deliver a specific light dose (e.g., 1000 seconds for a total fluence of 10 J/cm²).[8]
-
Include control groups: no photosensitizer and no light, photosensitizer but no light, and light but no photosensitizer.[11]
-
-
Assessment of Cell Viability:
-
After irradiation, incubate the cells for another 24 hours.
-
Analyze cell apoptosis and necrosis using flow cytometry after staining with Annexin V and 7-AAD according to the manufacturer's protocol.[7][8] A dose-dependent increase in apoptosis is expected with increasing photosensitizer concentration.[7][8]
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of OLED-based Photodynamic Therapy.
Caption: Experimental workflow for in vitro PDT.
Application II: Organic Semiconductor-Based Biosensors for Cancer Biomarker Detection
Organic semiconductors can be integrated into various electronic devices, such as organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs), to create highly sensitive biosensors. These sensors can detect cancer biomarkers in biological fluids, offering a promising avenue for early diagnosis and monitoring treatment efficacy.
Experimental Protocol
This protocol provides a general framework for the fabrication of an OFET-based biosensor and its use for detecting a specific cancer biomarker.
Materials and Equipment:
-
Substrate (e.g., Silicon wafer with a SiO₂ dielectric layer)
-
Organic semiconductor material (e.g., P3HT, pentacene)
-
Source and drain electrode materials (e.g., Gold)
-
Biorecognition element (e.g., antibodies or aptamers specific to the cancer biomarker)
-
Linker molecules for surface functionalization
-
Phosphate-buffered saline (PBS)
-
Blocking agent (e.g., Bovine Serum Albumin - BSA)
-
Target cancer biomarker solution
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
OFET Fabrication:
-
Clean the Si/SiO₂ substrate.
-
Pattern the source and drain electrodes on the substrate using photolithography and metal deposition.
-
Deposit the organic semiconductor layer onto the substrate via spin-coating or thermal evaporation.
-
Anneal the device to improve the morphology of the organic semiconductor film.
-
-
Surface Functionalization:
-
Immobilize the biorecognition element onto the surface of the organic semiconductor in the channel region of the OFET. This typically involves a multi-step process:
-
Activation of the semiconductor surface.
-
Attachment of linker molecules.
-
Covalent bonding of the antibodies or aptamers.
-
-
Rinse the device with PBS to remove any unbound biorecognition elements.
-
-
Blocking:
-
Incubate the device with a blocking agent (e.g., 1% BSA in PBS) to prevent non-specific binding of other molecules to the sensor surface.
-
Rinse again with PBS.
-
-
Biomarker Detection:
-
Measure the baseline electrical characteristics (e.g., output and transfer curves) of the OFET biosensor using the semiconductor parameter analyzer.
-
Introduce the solution containing the target cancer biomarker to the sensor surface and incubate for a specific time to allow for binding.
-
Rinse the device with PBS to remove any unbound biomarkers.
-
Measure the electrical characteristics of the OFET again. The binding of the charged biomarker molecules to the biorecognition elements will modulate the charge carrier density in the organic semiconductor, leading to a measurable change in the transistor's current.
-
-
Data Analysis:
-
Analyze the changes in key parameters such as threshold voltage and on-current to quantify the concentration of the cancer biomarker.
-
Logical Relationship Diagram
Caption: Working principle of an OFET-based biosensor.
References
- 1. Advancing Cancer Treatment and Diagnosis: A Review on Photodynamic Therapy Using OLED Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Cancer Treatment and Diagnosis: A Review on Photodynamic Therapy Using OLED Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in flexible and wearable OLEDs for biomedical applications: a review - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. Wireless OLED metronomic photodynamic device kills deep organ tumor cells in rat model - AIP.ORG [aip.org]
- 6. researchgate.net [researchgate.net]
- 7. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photodynamic therapy with light-emitting diode arrays producing different light fields induces apoptosis and necrosis in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Metal Ions Using Phenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phenanthrene derivatives as fluorescent and colorimetric sensors for the detection of various metal ions. Phenanthrene, a rigid and highly fluorescent polycyclic aromatic hydrocarbon, serves as an excellent fluorophore for the development of sensitive and selective chemosensors.[1] The methodologies outlined below are crucial for applications in environmental monitoring, biological research, and pharmaceutical development, where the accurate quantification of metal ions is paramount.
Introduction to Phenanthrene-Based Metal Ion Sensors
Traditional methods for metal ion detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), offer high sensitivity but are often expensive, require extensive sample preparation, and are not suitable for real-time or in-situ analysis.[1] In contrast, fluorescence-based sensors utilizing phenanthrene derivatives have emerged as powerful alternatives due to their high sensitivity, operational simplicity, cost-effectiveness, and applicability in live-cell imaging.[1]
The detection mechanism of these sensors typically relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and fluorescence quenching upon interaction with a specific metal ion.[1] This interaction leads to a measurable change in the photophysical properties of the phenanthrene derivative, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift visible to the naked eye.
Synthesis of Phenanthrene-Based Probes
This section details the synthesis of two classes of phenanthrene-based metal ion sensors: Schiff bases and imidazole derivatives.
Synthesis of Phenanthrene-Based Schiff Base Sensors (SB-1 and SB-2)
These sensors are synthesized via a condensation reaction between a phenanthrene-containing aldehyde and a diamine.
2.1.1. Synthesis of the Precursor: Phenanthrene-9-carbaldehyde
A key precursor for many phenanthrene derivatives is phenanthrene-9-carbaldehyde. A common method for its synthesis is the Rieche formylation of phenanthrene.
-
Materials: Phenanthrene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve phenanthrene in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride to the stirred solution.
-
Add dichloromethyl methyl ether dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain phenanthrene-9-carbaldehyde.
-
2.1.2. Synthesis of Schiff Bases SB-1 and SB-2
-
Materials: 5-(4a,4b-dihydrophenanthren-9-yl)-2-hydroxybenzaldehyde, Benzene-1,2-diamine (for SB-1), Ethane-1,2-diamine (for SB-2), Ethanol.
-
Procedure:
-
Dissolve 5-(4a,4b-dihydrophenanthren-9-yl)-2-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of either benzene-1,2-diamine (1 equivalent for SB-1) or ethane-1,2-diamine (1 equivalent for SB-2) in ethanol to the flask.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base product.[1]
-
Synthesis of a Phenanthrene-Imidazole Based Sensor (Probe-MPIP)
This sensor, 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol, is synthesized through a one-step condensation reaction.
-
Materials: 4-methyl-2,6-diformylphenol, 9,10-Phenanthrenedione, Ammonium acetate, Acetic acid.
-
Procedure:
-
A mixture of 4-methyl-2,6-diformylphenol (1 mmol), 9,10-phenanthrenedione (2 mmol), and ammonium acetate (10 mmol) is refluxed in glacial acetic acid (20 mL) for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of ethanol.
-
The crude product is purified by column chromatography on silica gel to afford the pure probe-MPIP.
-
Experimental Protocols for Metal Ion Detection
This section provides detailed protocols for utilizing the synthesized phenanthrene derivatives for the detection and quantification of metal ions using UV-Vis absorption and fluorescence spectroscopy.
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a stock solution of the phenanthrene derivative (e.g., SB-1, SB-2, or probe-MPIP) at a concentration of 1 x 10⁻³ M in a suitable solvent such as DMSO or acetonitrile.
-
Metal Ion Stock Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 1 x 10⁻² M in deionized water or a suitable solvent.
UV-Vis Absorption Titration
This protocol is used to observe changes in the absorption spectrum of the phenanthrene probe upon the addition of a metal ion.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Pipette a known volume and concentration of the probe stock solution into a quartz cuvette (e.g., 2 mL of a 1 x 10⁻⁵ M solution).
-
Record the initial UV-Vis absorption spectrum of the probe solution.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed (saturation).
-
Plot the absorbance at a specific wavelength against the concentration of the added metal ion.
-
Fluorescence Titration
This protocol measures the change in fluorescence intensity of the probe upon binding to a metal ion.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Pipette a known volume and concentration of the probe stock solution into a quartz fluorescence cuvette (e.g., 2 mL of a 1 x 10⁻⁵ M solution).
-
Set the excitation wavelength (λex) and record the initial fluorescence emission spectrum of the probe.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution well and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum (λem) against the metal ion concentration.
-
Determination of Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the probe-metal ion complex.
-
Procedure:
-
Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the probe ranges from 0 to 1 (and consequently, the mole fraction of the metal ion ranges from 1 to 0).
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.
-
Plot the absorbance or fluorescence intensity against the mole fraction of the probe.
-
The mole fraction at which the maximum (or minimum) of the curve occurs corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[2][3]
-
Calculation of Association Constant (Ka) using the Benesi-Hildebrand Equation
The Benesi-Hildebrand method is a graphical analysis used to determine the association constant for a 1:1 complex.
-
Equation: For fluorescence titration data, the modified Benesi-Hildebrand equation is often used: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [Mⁿ⁺]) + 1 / (Fₘₐₓ - F₀) where:
-
F₀ is the fluorescence intensity of the free probe.
-
F is the fluorescence intensity at a given metal ion concentration.
-
Fₘₐₓ is the maximum fluorescence intensity at saturation.
-
Kₐ is the association constant.
-
[Mⁿ⁺] is the concentration of the metal ion.
-
-
Procedure:
Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected.
-
Procedure:
-
Measure the fluorescence intensity of a blank solution (probe without the metal ion) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration at low concentrations of the metal ion and plot the fluorescence intensity versus the metal ion concentration.
-
Determine the slope (S) of the linear portion of the calibration curve.
-
Calculate the LOD using the formula: LOD = 3σ / S.
-
Quantitative Data Summary
The following tables summarize the performance of selected phenanthrene-based sensors for the detection of various metal ions.
Table 1: Performance of Phenanthrene-Based Schiff Base Sensors
| Sensor | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Association Constant (Kₐ) (M⁻¹) | Stoichiometry (Probe:Ion) | Reference |
| SB-1 | Zn²⁺, Mg²⁺, Na⁺, K⁺ | Fluorescence "turn-on" | 0.05 - 0.1 µM | 0.88 - 2.28 x 10³ | 1:1 | [1] |
| SB-2 | Zn²⁺ | Selective fluorescence enhancement | Not specified | Not specified | 1:1 | [1] |
Table 2: Performance of Phenanthrene-Imidazole Based Sensors
| Sensor | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Association Constant (Kₐ) (M⁻¹) | Stoichiometry (Probe:Ion) | Reference |
| Probe-MPIP | Ag⁺ | Fluorescence quenching | 1.8 nM | 8.24 x 10⁵ | 1:1 |
Visualizations
Signaling Pathway for "Turn-On" Fluorescence Sensing
Caption: "Turn-On" fluorescence sensing mechanism.
Experimental Workflow for Metal Ion Detection
Caption: Experimental workflow for metal ion detection.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Diaminophenanthrene-9,10-dione
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2,7-Diaminophenanthrene-9,10-dione. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: nitration of 9,10-phenanthrenequinone followed by reduction.
Step 1: Nitration of 9,10-Phenanthrenequinone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,7-Dinitro-9,10-phenanthrenedione | - Incomplete reaction. - Over-nitration or decomposition of the product. - Loss of product during workup and purification. | - Ensure the use of fuming nitric acid and concentrated sulfuric acid. - Carefully control the reaction temperature; low to moderate temperatures are recommended to prevent side reactions[1]. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - During workup, pour the reaction mixture slowly onto ice water to ensure efficient precipitation of the product. |
| Formation of Multiple Isomers (e.g., 2,5-dinitro isomer) | - Reaction conditions favoring the formation of other isomers. | - Precise temperature control is critical for regioselectivity[1]. - Separation of the desired 2,7-dinitro isomer is crucial and can be achieved through fractional crystallization or column chromatography. |
| Product is a Dark, Tarry Substance | - Decomposition of the starting material or product due to excessively high temperatures. | - Maintain the recommended reaction temperature and ensure efficient stirring. - Add the nitrating mixture slowly to the solution of 9,10-phenanthrenequinone to control the exothermic reaction. |
Step 2: Reduction of 2,7-Dinitro-9,10-phenanthrenedione
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction to this compound | - Insufficient amount of reducing agent. - Deactivated reducing agent. - Non-optimal reaction temperature or time. | - Use a fresh solution of the reducing agent, such as sodium dithionite (Na₂S₂O₄)[1]. - Ensure the correct stoichiometry of the reducing agent is used. - Maintain the reaction temperature around 50°C for approximately 2 hours as a starting point[1]. - Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Low Yield of Final Product | - Loss of product during extraction and purification. - Air oxidation of the amino groups. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure efficient extraction from the aqueous phase using an appropriate organic solvent. - Optimize the purification method (e.g., recrystallization or column chromatography) to minimize product loss. A reported yield for this reduction is around 54%[1]. |
| Difficulty in Purifying the Final Product | - Presence of partially reduced intermediates. - Baseline impurities from the starting material. | - Ensure the reduction reaction goes to completion. - Recrystallization from a suitable solvent system can be effective. - If necessary, employ column chromatography for purification. The purification of similar compounds has been achieved using neutral alumina or silica gel with solvent systems like dichloromethane/hexane or ethyl acetate[2][3]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The most documented method involves a two-step synthesis. The first step is the direct nitration of 9,10-phenanthrenequinone using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,7-Dinitro-9,10-phenanthrenedione[1]. The second step is the reduction of the dinitro compound to the desired this compound, commonly achieved using a reducing agent like sodium dithionite[1].
Q2: How can I be sure I have synthesized the correct 2,7-dinitro isomer and not other isomers? A2: The formation of the 2,7-dinitro isomer is highly dependent on controlling the reaction conditions, particularly temperature[1]. After synthesis, it is crucial to characterize the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The melting point for 2,7-Dinitro-9,10-phenanthrenedione is reported to be 302-304 °C[1].
Q3: What are the key safety precautions I should take during this synthesis? A3: The nitration step involves highly corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid). This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction can be highly exothermic and should be cooled in an ice bath.
Q4: My final this compound product seems to be unstable and changes color. Why is this happening? A4: Aromatic amines are susceptible to oxidation, which can lead to discoloration. It is advisable to handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield |
| 9,10-Phenanthrenequinone | C₁₄H₈O₂ | 208.21[4] | ~206-210 | - |
| 2,7-Dinitro-9,10-phenanthrenedione | C₁₄H₆N₂O₆ | 298.21[1] | 302-304[1] | - |
| This compound | C₁₄H₁₀N₂O₂ | 238.24[5] | Not specified | ~54% (for the reduction step)[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dinitro-9,10-phenanthrenedione
This protocol is based on the direct nitration of 9,10-phenanthrenequinone[1].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 9,10-phenanthrenequinone to concentrated sulfuric acid. Stir until the solid is completely dissolved.
-
Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled low-to-moderate temperature. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water until the washings are neutral. Further purification can be achieved by recrystallization from an appropriate solvent to separate it from other potential isomers[1].
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the dinitro intermediate[1].
-
Preparation: Suspend 2,7-Dinitro-9,10-phenanthrenedione in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Reduction: Heat the suspension to approximately 50°C. Add a solution of sodium dithionite (Na₂S₂O₄) portion-wise. The reaction is often accompanied by a color change.
-
Reaction: Stir the mixture at 50°C for about 2 hours, or until TLC analysis indicates the complete consumption of the starting material[1].
-
Isolation: Cool the reaction mixture and collect the precipitated product by vacuum filtration.
-
Purification: Wash the crude product with water. The product can be further purified by recrystallization from a suitable solvent under an inert atmosphere to prevent oxidation.
Visualized Workflows
Caption: Synthetic pathway for this compound.
References
- 1. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 4. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,7-Diaminophenanthrene-9,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-Diaminophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method involves a two-step synthesis. The first step is the nitration of 9,10-phenanthrenequinone to yield 2,7-dinitro-9,10-phenanthrenedione. The subsequent step is the reduction of the dinitro compound to the desired this compound.
Q2: What are the typical yields for each step of the synthesis?
A2: The nitration of 9,10-phenanthrenequinone to 2,7-dinitro-9,10-phenanthrenedione can achieve yields of approximately 61%.[1] The subsequent reduction to this compound typically has a yield of around 54%.[1]
Q3: What are the main challenges encountered during the synthesis?
A3: The primary challenges include the formation of undesired isomers during the nitration step, incomplete reduction, and difficulties in purifying the intermediate and final products. Low yields can also be a significant issue if reaction conditions are not optimized.
Q4: How can I purify the intermediate 2,7-dinitro-9,10-phenanthrenedione?
A4: Separation of the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative, is typically achieved through recrystallization or chromatography.[1]
Q5: Are there alternative synthetic routes available?
A5: An alternative, multi-step synthesis starting from anthrone has been described. This process involves the nitration of anthrone to 2,7-dinitro-9,10-anthraquinone, followed by a series of reactions including a Zinin reduction, diazotization, bromination, and dehydroxylation.[1] However, for directness, the nitration of 9,10-phenanthrenequinone followed by reduction is more common.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 9,10-Phenanthrenequinone
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Nitrating Agent | Ensure the use of fuming nitric acid in combination with concentrated sulfuric acid to generate the active nitronium ion (NO₂⁺).[1] |
| Suboptimal Reaction Temperature | The reaction is typically carried out under reflux conditions to ensure it proceeds to completion.[1] Verify that the reflux temperature is maintained. |
| Reaction Time Too Short | Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). |
| Impure Starting Material | The purity of the starting 9,10-phenanthrenequinone is crucial. Purify the starting material by recrystallization if necessary. |
| Formation of Isomers | The formation of other dinitro isomers, such as the 2,5-dinitro derivative, can reduce the yield of the desired 2,7-isomer.[1] While difficult to prevent, optimization of reaction conditions (e.g., temperature, addition rate of acid) may influence the isomer ratio. |
Problem 2: Ineffective Separation of Dinitro Isomers
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Recrystallization Solvent | Experiment with different solvent systems to find one that provides good separation of the 2,7- and 2,5-dinitro isomers based on their differential solubilities. |
| Inefficient Chromatographic Separation | Optimize the column chromatography conditions. This includes the choice of stationary phase (e.g., silica gel) and the mobile phase composition. A gradient elution might be necessary to achieve good separation. |
Problem 3: Low Yield in the Reduction of 2,7-Dinitro-9,10-phenanthrenedione
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Reducing Agent or Conditions | A common and effective reducing agent is sodium dithionite (Na₂S₂O₄) in an aqueous solution of sodium hydroxide (NaOH).[1] Ensure the correct stoichiometry and concentration of the reagents. |
| Suboptimal Reaction Temperature | The reduction is typically carried out at 50°C.[1] Lower temperatures may lead to an incomplete or slow reaction, while higher temperatures could promote side reactions. |
| Insufficient Reaction Time | A typical reaction time is 2 hours.[1] Monitor the reaction by TLC to ensure the complete disappearance of the starting dinitro compound. |
| Oxidation of the Product | The resulting diamino product can be susceptible to oxidation, especially in the presence of air. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to work up the reaction mixture promptly. |
Experimental Protocols
Synthesis of 2,7-Dinitro-9,10-phenanthrenedione
This protocol is based on the electrophilic aromatic substitution reaction of 9,10-phenanthrenequinone.
Materials:
-
9,10-Phenanthrenequinone
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add 9,10-phenanthrenequinone to a mixture of fuming nitric acid and concentrated sulfuric acid. The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]
-
Heat the reaction mixture to reflux.
-
Maintain the reflux for a sufficient duration, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto ice to precipitate the product.
-
Filter the crude product and wash it thoroughly with water to remove excess acid.
-
Purify the crude product by recrystallization or column chromatography to separate the 2,7-dinitro isomer from other isomers.
Data Summary Table:
| Parameter | Value | Reference |
| Yield | ~61% | [1] |
| Key Reagents | Fuming HNO₃, Conc. H₂SO₄ | [1] |
| Condition | Reflux | [1] |
Synthesis of this compound
This protocol describes the reduction of 2,7-dinitro-9,10-phenanthrenedione.
Materials:
-
2,7-Dinitro-9,10-phenanthrenedione
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve 2,7-dinitro-9,10-phenanthrenedione in an aqueous solution of sodium hydroxide.
-
Heat the solution to 50°C.
-
Gradually add sodium dithionite to the heated solution.
-
Maintain the reaction at 50°C for approximately 2 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
Upon completion, cool the reaction mixture and isolate the precipitated this compound by filtration.
-
Wash the product with water and dry under vacuum.
Data Summary Table:
| Parameter | Value | Reference |
| Yield | ~54% | [1] |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | [1] |
| Solvent | Aqueous Sodium Hydroxide | [1] |
| Temperature | 50°C | [1] |
| Duration | 2 hours | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 2,7-Diaminophenanthrene-9,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,7-Diaminophenanthrene-9,10-dione. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include starting materials from the synthesis, reaction byproducts such as incompletely nitrated or reduced intermediates, and positional isomers. Depending on the synthetic route, residual catalysts and solvents may also be present.
Q2: Which purification methods are generally suitable for this compound?
Based on the purification of analogous compounds like other phenanthrene-9,10-dione derivatives, the most common and effective methods are recrystallization and column chromatography.[1][2][3] A chemical purification approach involving selective derivatization of the amino groups could also be a viable, though more complex, strategy.[4]
Q3: What is a recommended starting point for developing a recrystallization protocol?
A good starting point is to screen a variety of solvents with different polarities. For similar compounds, solvents like methanol, toluene, or mixtures such as DMF-ethanol have been used.[1][3] The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
Q4: What type of stationary phase and mobile phase should I use for column chromatography?
For compounds with amine functionalities like this compound, neutral or deactivated basic alumina can be a good choice to avoid irreversible adsorption that can occur with acidic silica gel.[1] However, silica gel is also commonly used.[2] A gradient elution with a non-polar solvent system that gradually increases in polarity, such as hexane/ethyl acetate or dichloromethane/hexane, is a standard approach to separate compounds of varying polarities.[1][2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve, even when heating. | The solvent is too non-polar for your compound. | Try a more polar solvent or a solvent mixture. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding a non-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear and allow to cool slowly. |
| Purity does not improve significantly. | The impurities have similar solubility profiles to the desired compound. | Attempt a different solvent for recrystallization. Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For amine-containing compounds on silica, adding a small percentage of triethylamine or ammonia to the mobile phase can help reduce tailing and improve elution. |
| Poor separation of the desired compound from impurities. | The polarity of the mobile phase is too high, causing all compounds to elute together. | Start with a less polar mobile phase and use a shallow gradient of the more polar solvent to improve resolution. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel with basic amine groups). The column may be overloaded. | Use a deactivated stationary phase like neutral alumina. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Ensure the amount of crude material is appropriate for the column size. |
| Compound appears to be decomposing on the column. | The compound is unstable on the stationary phase. | Switch to a more inert stationary phase (e.g., celite or deactivated alumina). Perform the chromatography quickly and at a lower temperature if possible. |
Experimental Protocols
Note: These are generalized protocols based on methods used for similar compounds and should be optimized for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the desired compound. Test both silica gel and alumina plates.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel or neutral alumina) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of the stationary phase, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
Technical Support Center: 2,7-Diaminophenanthrene-9,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2,7-Diaminophenanthrene-9,10-dione solutions.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Poor Solubility or Precipitation
-
Question: My this compound is not dissolving, or it is precipitating out of solution. What can I do?
-
Answer: Poor solubility is a common challenge with polycyclic aromatic compounds. The solubility of this compound is highly dependent on the solvent system and pH.
-
Solvent Selection: This compound is generally poorly soluble in water.[1] Consider using polar aprotic solvents such as DMSO, DMF, or NMP for initial dissolution. For less polar applications, chlorinated solvents like dichloromethane or chloroform may be effective, although stability should be monitored.
-
pH Adjustment: The amino groups on the phenanthrene ring can be protonated at acidic pH, which may increase aqueous solubility. Conversely, in basic conditions, the compound may be less stable. A systematic pH-solubility study is recommended.
-
Co-solvents: Employing a co-solvent system can enhance solubility. For example, a mixture of an organic solvent and an aqueous buffer may be effective.
-
Temperature: Gentle heating may temporarily increase solubility for solution preparation, but the long-term stability at elevated temperatures should be assessed to prevent degradation.
-
Issue 2: Solution Color Change or Degradation
-
Question: The color of my this compound solution is changing over time (e.g., from orange/red to brown/black), suggesting degradation. How can I prevent this?
-
Answer: Color change is a strong indicator of chemical degradation. Phenanthrene-9,10-diones and aromatic amines can be susceptible to oxidation and other degradation pathways.
-
Atmosphere: The primary cause of degradation is often oxidation. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Sensitivity: Photodegradation can occur with aromatic compounds. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Common antioxidants for organic molecules include BHT (butylated hydroxytoluene) or ascorbic acid, depending on the solvent system.
-
pH Control: The stability of the amino groups is pH-dependent. Extremes in pH can catalyze degradation. Buffering the solution to a mildly acidic or neutral pH may improve stability.
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: For a high-concentration stock solution, we recommend using high-purity, anhydrous DMSO. This solvent is generally effective for dissolving a wide range of organic compounds and is compatible with many biological and chemical assays when diluted to a low final concentration.
-
-
Q2: How should I store solutions of this compound to ensure maximum stability?
-
A2: For optimal stability, we recommend storing solutions in amber glass vials under an inert atmosphere (nitrogen or argon) at -20°C. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles.
-
-
Q3: Are there any known incompatibilities with common reagents or buffer components?
-
A3: Avoid strong oxidizing agents, as these will likely degrade the compound. Additionally, be cautious with strong acids or bases, which can alter the chemical structure. When using aqueous buffers, be mindful of potential precipitation if the organic solvent concentration is not sufficient to maintain solubility.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) - Example Data | Observations |
| Water | < 0.01 | Insoluble |
| Ethanol | ~ 0.1 | Sparingly soluble |
| DMSO | > 20 | Freely soluble |
| DMF | > 15 | Freely soluble |
| Dichloromethane | ~ 1.0 | Soluble |
| Acetonitrile | ~ 0.5 | Slightly soluble |
Table 2: Illustrative Stability of this compound (1 mg/mL in DMSO) under Different Storage Conditions
| Storage Condition | % Purity after 1 week (Example Data) | % Purity after 4 weeks (Example Data) |
| 25°C, Ambient Light, Air | 85% | 60% |
| 25°C, Dark, Air | 92% | 75% |
| 4°C, Dark, Air | 98% | 90% |
| 4°C, Dark, Inert Gas | > 99% | 98% |
| -20°C, Dark, Inert Gas | > 99% | > 99% |
Experimental Protocols
Protocol 1: Determination of Solubility
-
Add a pre-weighed excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Evaluation of Solution Stability
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Divide the solution into several aliquots in appropriate vials for each storage condition to be tested (e.g., different temperatures, light exposures, atmospheres).
-
Establish a baseline (time zero) by analyzing one of the aliquots for purity and concentration using a stability-indicating HPLC method.
-
Store the remaining aliquots under the defined conditions.
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each storage condition.
-
Analyze the samples for purity and the appearance of degradation products by HPLC.
-
Compare the results to the time-zero sample to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting the instability of solutions.
References
Technical Support Center: Optimizing Fluorescence Quantum Yield of Phenanthrene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenanthrene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the fluorescence quantum yield of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the fluorescence quantum yield (Φf) of phenanthrene derivatives?
A1: The fluorescence quantum yield of phenanthrene derivatives is primarily influenced by a combination of structural and environmental factors. These include:
-
Molecular Structure: The nature and position of substituents on the phenanthrene ring are critical. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench it.[1][2][3] The extent of π-conjugation also plays a significant role.[4]
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence properties.[5][6] Some phenanthrene derivatives exhibit intramolecular exciplex fluorescence in moderately polar solvents.[5]
-
Concentration and Aggregation: At high concentrations, phenanthrene derivatives can form aggregates, which often leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[7][8][9] However, specific structural modifications can lead to Aggregation-Induced Emission (AIE).[7][10]
-
pH: The pH of the solution can affect the fluorescence of derivatives with ionizable groups. For instance, the fluorescence of aniline can be quenched in acidic solutions.[1][11]
-
Temperature: Temperature can influence non-radiative decay pathways, thereby affecting the quantum yield.
Q2: My phenanthrene derivative shows very low or no fluorescence. What are the common causes and how can I troubleshoot this?
A2: Low fluorescence quantum yield is a common issue. Here’s a troubleshooting guide to address potential causes:
-
Check for Aggregation-Caused Quenching (ACQ):
-
Issue: Phenanthrene derivatives have a tendency to stack via π-π interactions at higher concentrations, leading to diminished fluorescence.[7][9]
-
Troubleshooting:
-
Measure the fluorescence at a series of lower concentrations.
-
If aggregation is suspected, try using a less polar solvent or a solvent system that disrupts π-stacking.
-
Consider synthesizing derivatives with bulky substituents to sterically hinder aggregation.[9]
-
-
-
Evaluate Solvent Effects:
-
Issue: The solvent environment can significantly influence the excited state dynamics. Some solvents, like DMSO, have been shown to quench the triplet state of phenanthrene derivatives, which can affect fluorescence.[12][13][14]
-
Troubleshooting:
-
Measure the fluorescence in a range of solvents with varying polarities.
-
Avoid solvents known to be quenchers if possible.
-
-
-
Assess Substituent Effects:
-
Issue: The electronic nature of the substituents on the phenanthrene core has a profound impact. Electron-withdrawing groups can quench fluorescence.[1]
-
Troubleshooting:
-
If your design allows, consider synthesizing analogues with electron-donating groups.
-
The position of the substituent is also crucial; for example, substitution at the 3-position of the phenanthrene moiety has been shown to yield a high quantum yield in certain derivatives.[4]
-
-
Q3: How do I accurately measure the fluorescence quantum yield of my phenanthrene derivative?
A3: The most common and reliable method for measuring the fluorescence quantum yield is the comparative method, using a well-characterized fluorescence standard.[15][16]
Experimental Protocol: Relative Quantum Yield Determination
This protocol outlines the steps for determining the fluorescence quantum yield (Φf) of a sample relative to a standard of known quantum yield.
-
Select an Appropriate Standard: Choose a standard that absorbs at the excitation wavelength you will use for your sample and preferably emits in a similar wavelength range.[15] For phenanthrene derivatives, which are often excited in the UV range, standards like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or phenanthrene itself in ethanol (Φf ≈ 0.13) can be used.[17][18]
-
Prepare Solutions:
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Ensure that the excitation wavelength is the same for both the sample and the standard.
-
Maintain identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.
-
-
Calculate the Quantum Yield: The relative quantum yield is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the gradients of the resulting straight lines can be used in the calculation to improve accuracy.[19]
-
Quantitative Data Summary
The following tables summarize the fluorescence quantum yields (Φf) of various phenanthrene derivatives under different experimental conditions as reported in the literature.
Table 1: Quantum Yield of Phenylphenanthrene Derivatives
| Compound | Solvent | Quantum Yield (Φf) |
| Phenanthrene | Cyclohexane | 0.13[18] |
| Phenanthrene | Ethanol | 0.125[20] |
| 3-Phe@Ph | Acetonitrile | 0.81[4] |
| 2-Phe@Ph | Acetonitrile | 0.07[4] |
Table 2: Comparison of Anthracene and Phenanthrene Fluorescence
| Compound | FQY (1 mg/L, 25 °C) |
| Anthracene | (29.07 ± 0.61) %[21] |
| Phenanthrene | (4.94 ± 0.12) %[21] |
Visual Guides
Workflow for Optimizing Fluorescence Quantum Yield
References
- 1. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 2. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00118C [pubs.rsc.org]
- 10. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene ( PQ-ERA ) photoclick reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01810A [pubs.rsc.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.horiba.com [static.horiba.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence quantum yield (QY) determination [bio-protocol.org]
- 18. Quantum Yield [Phenanthrene] | AAT Bioquest [aatbio.com]
- 19. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 20. PhotochemCAD | Phenanthrene [photochemcad.com]
- 21. Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene [journal.buct.edu.cn]
Technical Support Center: Phenanthrenequinone-Based Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenanthrenequinone (PQ)-based sensors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. FAQs & Troubleshooting for Electrochemical Sensors
This section addresses common issues encountered with electrochemical sensors utilizing phenanthrenequinone as a recognition element.
Question 1: Why is my phenanthrenequinone-modified electrode showing no or very low electrochemical signal?
Answer: This issue can arise from several factors related to electrode preparation, experimental setup, or the analyte itself.
-
Improper Electrode Modification: The immobilization of phenanthrenequinone onto the electrode surface is a critical step. Incomplete or unstable modification will result in a weak or absent signal.
-
Inactive Electrode Surface: The underlying electrode material may be fouled or not properly activated.
-
Incorrect Electrolyte/pH: The electrochemical response of phenanthrenequinone is often pH-dependent.
-
Solution: Verify that the pH of your supporting electrolyte is within the optimal range for your specific PQ derivative and target analyte. The redox potential of quinones can shift with pH.[4]
-
-
Instrumental Issues: Problems with the potentiostat or electrical connections can lead to a loss of signal.
-
Solution: Check all cable connections to the working, reference, and counter electrodes. Run a diagnostic test on the potentiostat using a dummy cell or a standard redox couple like ferricyanide/ferrocyanide to ensure it is functioning correctly.
-
Question 2: I'm observing significant signal drift and poor reproducibility with my PQ-based electrochemical sensor. What are the likely causes and solutions?
Answer: Signal drift and poor reproducibility are common challenges in electrochemistry and can often be traced back to the stability of the sensor interface and the experimental conditions.
-
Unstable PQ Layer: The phenanthrenequinone layer may be slowly leaching from the electrode surface, especially if it is physically adsorbed rather than covalently bound.
-
Reference Electrode Instability: A drifting reference electrode potential will cause a corresponding drift in the measured potential of the working electrode.
-
Solution: Ensure your reference electrode is properly filled with the correct electrolyte and that the porous frit is not clogged. Store the reference electrode in the appropriate filling solution when not in use. If the drift is significant, the reference electrode may need to be replaced.
-
-
Temperature Fluctuations: Temperature can affect the rate of electrochemical reactions and the diffusion of species in solution.[4]
-
Solution: Perform experiments in a temperature-controlled environment. If possible, use a water bath or a thermostatted cell to maintain a constant temperature.[4]
-
-
Contamination: Contaminants in the electrolyte or from the sample can adsorb onto the electrode surface and interfere with the measurement.
-
Solution: Use high-purity reagents and solvents to prepare your electrolyte. If analyzing complex samples, consider a sample cleanup step to remove potential interferents.
-
Question 3: My sensor is showing interference from other species in my sample. How can I improve selectivity?
Answer: Improving selectivity involves minimizing the electrochemical response of interfering species at the working potential of your analyte.
-
Optimize Operating Potential: Choose an operating potential where the faradaic current from your target analyte is maximized while the current from interfering species is minimized.
-
Surface Modification: Introduce a selective membrane or polymer coating onto your electrode. For example, a Nafion coating can be used to repel negatively charged interferents.
-
Enzymatic Amplification: For biosensor applications, the high specificity of enzymes can be leveraged. For instance, an enzyme that specifically reacts with your analyte to produce an electroactive product can enhance selectivity.
Troubleshooting Workflow for Electrochemical Sensors
Caption: A logical workflow for troubleshooting common issues with electrochemical sensors.
II. FAQs & Troubleshooting for Fluorescent Sensors
This section provides guidance on common problems encountered with fluorescent sensors and probes based on phenanthrenequinone.
Question 1: The fluorescence intensity of my PQ-based probe is very low or non-existent.
Answer: A weak or absent fluorescence signal can be due to a variety of factors, from the probe itself to the instrumentation.
-
Low Probe Concentration: The concentration of the fluorescent probe may be too low to produce a detectable signal.
-
Solution: Increase the probe concentration. However, be mindful that excessively high concentrations can lead to self-quenching (inner filter effect).
-
-
Incorrect Excitation/Emission Wavelengths: The fluorometer may not be set to the correct wavelengths for your specific phenanthrenequinone derivative.
-
Solution: Consult the literature or the manufacturer's data for the optimal excitation and emission maxima of your probe. Perform an excitation-emission matrix scan to determine the optimal wavelengths experimentally.
-
-
Photobleaching: PQ-based fluorophores, like many organic dyes, can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.
-
Solution: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure times. The use of an anti-fade reagent in your sample medium can also be beneficial.
-
-
Quenching: The fluorescence of your probe may be quenched by other molecules in the sample.
-
Solution: Identify and remove potential quenchers from your sample. Common quenchers include dissolved oxygen, heavy atoms, and certain metal ions. Degassing the solution can sometimes help if oxygen is the quencher.
-
Question 2: I am observing a high background fluorescence, which is masking the signal from my PQ probe. What can I do?
Answer: High background fluorescence can originate from the sample matrix, the solvent, or impurities.
-
Autofluorescence: Biological samples, in particular, can exhibit significant autofluorescence.
-
Solution: If possible, use a probe that excites and emits at longer wavelengths (in the red or near-infrared region), as autofluorescence is typically stronger at shorter wavelengths. You can also use spectral unmixing techniques if your instrument supports it.
-
-
Solvent/Buffer Impurities: The solvent or buffer components may be fluorescent.
-
Solution: Use high-purity, spectroscopy-grade solvents. Run a blank measurement of your solvent and buffer to check for background fluorescence.
-
-
Scattering: Raman and Rayleigh scattering from the solvent can interfere with the fluorescence measurement, especially when the Stokes shift of the probe is small.
-
Solution: To identify Raman scatter, vary the excitation wavelength; the Raman peak will shift accordingly. Using a probe with a larger Stokes shift can help to spectrally separate the fluorescence emission from the scattering peaks.
-
Question 3: The response of my fluorescent probe is not reproducible between experiments.
Answer: Lack of reproducibility can be due to inconsistent experimental conditions or probe instability.
-
Probe Instability: Some phenanthrenequinone derivatives can be unstable, especially when exposed to light or certain chemical environments over time.
-
Solution: Prepare fresh solutions of your probe for each experiment. Store the stock solution in the dark and at a low temperature as recommended.
-
-
pH and Temperature Sensitivity: The fluorescence properties of many organic dyes are sensitive to pH and temperature.[4]
-
Solution: Ensure that the pH and temperature of your samples are consistent across all experiments. Use a buffered solution to maintain a stable pH.
-
-
Instrumental Variability: Fluctuations in the lamp intensity of the fluorometer can lead to variations in the measured fluorescence.
-
Solution: Allow the instrument's lamp to warm up and stabilize before taking measurements. Use a reference fluorophore to correct for lamp fluctuations.
-
Troubleshooting Pathway for Fluorescent Sensors
Caption: A decision tree for troubleshooting common issues with fluorescent sensors.
III. Quantitative Data & Performance Metrics
The performance of phenanthrenequinone-based sensors can vary significantly depending on the specific derivative, the sensor design, and the target analyte. The following tables provide a summary of representative performance data from the literature.
Table 1: Performance of Phenanthrenequinone-Based Electrochemical Sensors
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) | Reference |
| Dihydroxybenzene isomers | CoP–NiCoP heterostructure on graphene | Not Specified | 0.256 μM (HQ), 0.379 μM (CC) | [5] |
| Flutamide | Diamond Nanoparticles/SPCE | 0.025 to 606.65 μM | 0.023 μM | [6] |
Table 2: Performance of Phenanthrenequinone-Based Fluorescent Probes
| Analyte | Probe Type | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Peroxynitrite | Ratiometric boronate-based | Not Specified | 2.74 nM | < 15 s | [2] |
| Hydroquinone | g-CNQDs with HRP | 0.5 - 11.6 μM | 0.04 μM | Not Specified | [7] |
| 9,10-phenanthrenequinone | HPLC with pre-column derivatization | Not Specified | 5 fmol | Not Specified | [8] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the fabrication and use of phenanthrenequinone-based sensors.
Protocol 1: Fabrication of a Poly-phenanthrenequinone Modified Electrode via Electropolymerization
Objective: To create a stable and electroactive poly-phenanthrenequinone layer on a graphite electrode.
Materials:
-
Graphite rod electrode (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
9,10-phenanthrenequinone (PQ)
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Pre-treatment:
-
Polish the graphite electrode surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in acetone, ethanol, and deionized water for 5 minutes each to remove any residual polishing material and contaminants.[3]
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Polymerization Solution:
-
Prepare a solution of 1 mM 9,10-phenanthrenequinone and 0.1 M TBAP in anhydrous acetonitrile.
-
-
Electropolymerization:
-
Assemble a three-electrode electrochemical cell with the pre-treated graphite electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the polymerization solution.
-
Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 15-20 cycles) in a potential window where PQ is electroactive. A typical potential range is 0.5 V to 2.5 V vs. Ag/AgCl.[1] The scan rate is typically set to 100 mV/s.[1]
-
During electropolymerization, you should observe the growth of new redox peaks corresponding to the poly-PQ film.
-
-
Post-polymerization Treatment:
-
After electropolymerization, rinse the modified electrode thoroughly with acetonitrile to remove any unreacted monomer and supporting electrolyte.
-
The electrode is now ready for characterization (e.g., by CV in a monomer-free electrolyte) and use.
-
Experimental Workflow for Electrode Fabrication
Caption: A step-by-step workflow for the fabrication of a poly-phenanthrenequinone modified electrode.
Protocol 2: Analyte Detection using a PQ-Based Fluorescent Probe
Objective: To quantify an analyte of interest using a "turn-on" or "turn-off" phenanthrenequinone-based fluorescent probe.
Materials:
-
Phenanthrenequinone-based fluorescent probe
-
Stock solution of the analyte
-
Appropriate buffer solution (e.g., PBS, TRIS-HCl)
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol) for dissolving the probe
-
Fluorometer
-
Cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the PQ-based fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO). Store this solution in the dark at low temperature.
-
Prepare a stock solution of the analyte in the buffer.
-
Prepare a series of analyte solutions of known concentrations by serial dilution of the stock solution in the buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths to the optimal values for your probe. Set the slit widths for both excitation and emission.
-
In a cuvette, add the buffer solution and the PQ probe to a final concentration that gives a stable and measurable fluorescence signal.
-
Record the initial fluorescence intensity (F₀).
-
Add a known volume of the analyte solution to the cuvette, mix well, and allow the reaction to reach completion (the required incubation time should be determined experimentally).
-
Record the final fluorescence intensity (F).
-
-
Data Analysis:
-
For a "turn-off" sensor, the fluorescence intensity will decrease upon addition of the analyte. For a "turn-on" sensor, the intensity will increase.
-
Plot the fluorescence response (F₀/F for turn-off, or F/F₀ for turn-on) as a function of the analyte concentration.
-
This plot serves as the calibration curve for determining the concentration of the analyte in unknown samples.
-
Signaling Pathway for a "Turn-On" Fluorescent Probe
Caption: A simplified signaling pathway for a "turn-on" phenanthrenequinone-based fluorescent probe.
References
- 1. Protocol to prepare phenanthrenequinone moieties-rich carbon materials through electrochemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phenanthrenequinone-Based Ratiometric Fluorescent Probe for Rapid Detection of Peroxynitrite with Imaging in Osteoblast Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
avoiding side reactions in the functionalization of 2,7-Diaminophenanthrene-9,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of functionalizing 2,7-Diaminophenanthrene-9,10-dione while minimizing side reactions.
Diagram: General Reaction Workflow
Caption: General workflow for the functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: The primary challenges arise from the presence of three reactive sites: two nucleophilic amino groups at the 2 and 7 positions and the electrophilic dione system at the 9 and 10 positions. This polyfunctionality can lead to a lack of selectivity and the formation of multiple side products, including over-alkylation, over-acylation, and reactions at the dione moiety.
Q2: Why is the use of protecting groups often necessary?
A2: Protecting groups are crucial for achieving chemoselectivity.[1] By temporarily masking one or more reactive groups, you can direct the functionalization to the desired site. For example, protecting the amino groups allows for selective reactions at the dione, and vice versa. The choice of protecting group is critical and depends on the subsequent reaction conditions.
Q3: What are some common side reactions to anticipate?
A3:
-
Over-alkylation/acylation: Reaction at both amino groups when mono-substitution is desired.
-
N,N-dialkylation/diacylation: Multiple substitutions on the same nitrogen atom.
-
Reaction at the dione: Nucleophilic attack on the carbonyl carbons, especially with strong nucleophiles.
-
Polymerization: Intermolecular reactions between molecules of the starting material or intermediates.
-
Ring-opening or rearrangement: Under harsh acidic or basic conditions.
Q4: How can I purify the final functionalized product?
A4: Purification of these polar aromatic compounds can be challenging.[2] Column chromatography using silica gel or alumina is a common method. For highly polar products, reverse-phase chromatography or the use of specialized stationary phases like amino-bonded silica may be necessary.[3] Recrystallization can also be an effective technique for obtaining highly pure material if a suitable solvent system is found.
Troubleshooting Guides
Issue 1: Low Yield of Mono-functionalized Product (Acylation/Alkylation)
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reaction | Use a protecting group strategy. Protect one amino group selectively if possible, or protect both and then selectively deprotect one. Alternatively, use a large excess of the diamine starting material relative to the acylating/alkylating agent. | Protecting groups ensure that only the desired functional group is available for reaction.[1] Using an excess of the diamine favors mono-substitution statistically. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. Add the acylating/alkylating agent slowly and at a low temperature to control the reaction rate. | Slow addition helps to prevent localized high concentrations of the reagent, which can lead to di-substitution. |
| Solvent Effects | Experiment with different solvents. A less polar solvent may reduce the reactivity of the amino groups. | Solvent polarity can influence the nucleophilicity of the amines and the rate of reaction. |
Issue 2: Undesired Reaction at the Dione Carbonyls
| Potential Cause | Troubleshooting Step | Rationale |
| Strong Nucleophile/Base | Use milder reaction conditions. Avoid strong bases or highly nucleophilic reagents if the dione is to remain intact. | The dione carbonyls are susceptible to nucleophilic attack, which can be minimized by using less reactive reagents. |
| Dione Reactivity | Protect the dione moiety as an acetal (e.g., using ethylene glycol and an acid catalyst). | Acetal formation protects the carbonyl groups from nucleophilic attack. The acetal can be removed later under acidic conditions.[4] |
| High Temperature | Perform the reaction at a lower temperature. | Reducing the temperature can decrease the rate of undesired side reactions at the carbonyls. |
Issue 3: Product is a Mixture of Isomers or is Difficult to Purify
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction or Multiple Products | Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize reaction time and temperature. | Careful monitoring helps to determine the optimal point to stop the reaction to maximize the yield of the desired product and minimize side products. |
| Similar Polarity of Products | Employ advanced purification techniques. Consider preparative HPLC or the use of a different stationary phase for column chromatography (e.g., alumina, amino-silica).[3] | When products have similar polarities, standard silica gel chromatography may not provide adequate separation.[5] |
| Product Degradation on Silica Gel | Use a deactivated stationary phase (e.g., neutral alumina) or add a small amount of a basic modifier (e.g., triethylamine) to the eluent. | The acidic nature of silica gel can cause degradation of sensitive compounds. Neutralizing the stationary phase can prevent this. |
Experimental Protocols (Proposed)
Disclaimer: The following protocols are proposed based on general organic chemistry principles and literature on analogous compounds. They should be optimized for your specific application.
Protocol 1: Mono-N-Acetylation using a Protecting Group Strategy
Objective: To selectively acetylate one of the amino groups.
Caption: Workflow for selective mono-N-acetylation.
-
Protection of Amino Groups:
-
Dissolve this compound in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Add a slight excess (e.g., 1.1 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP).
-
Stir at room temperature and monitor by TLC. The goal is to form the mono-Boc protected intermediate. Over-reaction will lead to the di-Boc protected compound.
-
Isolate the mono-protected product by column chromatography.
-
-
Acetylation:
-
Dissolve the mono-Boc-protected intermediate in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add one equivalent of acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
-
Deprotection:
-
Dissolve the acetylated and protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours (monitor by TLC).
-
Remove the solvent and TFA under reduced pressure.
-
Purify the final mono-N-acetylated product by column chromatography or recrystallization.
-
Protocol 2: Protection of the Dione and Di-N-Alkylation
Objective: To protect the dione and perform alkylation on both amino groups.
Caption: Workflow for dione protection followed by di-N-alkylation.
-
Dione Protection:
-
Suspend this compound in toluene.
-
Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize the acid, and isolate the dione-protected product.
-
-
Di-N-Alkylation:
-
Dissolve the dione-protected intermediate in a polar aprotic solvent like Dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate or sodium hydride).
-
Add at least two equivalents of the desired alkyl halide.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, quench the reaction and extract the di-alkylated product.
-
-
Deprotection:
-
Dissolve the di-alkylated, dione-protected product in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature or with gentle heating until the acetal is cleaved (monitor by TLC).
-
Neutralize the acid and extract the final di-N-alkylated product.
-
Purify by column chromatography or recrystallization.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data on the impact of reaction conditions on product distribution, based on general principles. Actual results will vary.
| Reaction | Conditions | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Mono-N-Acylation | 1.1 eq. AcCl, Et₃N, DCM, 0°C | ~40-50% | Di-N-Acylated Product | ~20-30% |
| Mono-N-Acylation | 1. Mono-Boc protection, 2. AcCl, 3. TFA | >80% | Di-Boc Protected SM | <10% |
| Di-N-Alkylation | 2.2 eq. MeI, K₂CO₃, DMF, 60°C | ~70-80% | Mono-N-Alkylated Product | ~10-15% |
| Dione Reaction | NaBH₄, MeOH | 0% (desired N-alkylation) | Dihydroxyphenanthrene | >90% |
Note: SM = Starting Material
This technical support center is intended as a guide. All experimental procedures should be performed with appropriate safety precautions and adapted based on laboratory observations.
References
Technical Support Center: Enhancing the Selectivity of 2,7-Diaminophenanthrene-9,10-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the selectivity of 2,7-diaminophenanthrene-9,10-dione for specific analytes.
Troubleshooting Guide
This guide is designed to help you navigate common issues during the synthesis, functionalization, and application of this compound-based chemosensors.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield during synthesis of this compound from its dinitro precursor. | Incomplete reduction of the nitro groups. | Ensure the reducing agent (e.g., sodium dithionite) is fresh and used in sufficient excess. Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of the product during workup. | Perform the workup and purification steps promptly. Use degassed solvents to minimize oxidation. Purify the product under an inert atmosphere if it is sensitive to air. | |
| Poor solubility of the functionalized sensor in the desired solvent. | The introduced functional group significantly alters the polarity of the molecule. | Modify the functional group to include solubilizing moieties (e.g., long alkyl chains, polyethylene glycol chains). Use a co-solvent system to improve solubility. |
| The sensor does not show a response (colorimetric or fluorescent change) in the presence of the target analyte. | The binding affinity between the sensor and the analyte is too low. | Redesign the receptor part of the sensor to have a better size and electronic complementarity to the analyte. Consider using a different signaling mechanism (e.g., if ICT is not working, try a PET-based design). |
| The chosen signaling mechanism is not appropriate for the binding event. | Ensure that the binding event can electronically influence the fluorophore/chromophore. The spacer between the receptor and the signaling unit may need to be adjusted. | |
| The sensor shows a response to multiple analytes (low selectivity). | The binding pocket of the receptor is not specific enough and can accommodate other ions or molecules. | Modify the steric and electronic properties of the binding pocket to create a more specific interaction with the target analyte. For example, introduce bulky groups to prevent the binding of larger, interfering analytes. |
| The operating pH is not optimal for selective binding. | Perform a pH titration to determine the optimal pH range for the selective binding of the target analyte. Buffer the experimental solution to the optimal pH. | |
| The fluorescence of the sensor is quenched in the presence of the analyte, but also by other components in the sample matrix. | The quenching mechanism is non-specific (e.g., heavy atom quenching). | Redesign the sensor to operate via a fluorescence "turn-on" mechanism, such as chelation-enhanced fluorescence (CHEF), which is generally more selective. |
| Interfering substances in the sample matrix are causing the quenching. | Pre-treat the sample to remove interfering substances (e.g., using solid-phase extraction). | |
| Inconsistent or non-reproducible results. | Purity of the synthesized sensor is low. | Purify the sensor meticulously using techniques like column chromatography or recrystallization. Characterize the final product thoroughly (NMR, Mass Spectrometry, etc.) to confirm its purity and identity. |
| Fluctuation in experimental conditions (temperature, pH, solvent). | Standardize all experimental parameters and use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the key functionalization sites on this compound for enhancing selectivity?
A1: The primary functionalization sites are the two amino groups at the 2 and 7 positions. These reactive sites allow for the introduction of various receptor moieties designed to selectively bind to specific analytes.
Q2: What are some common strategies to introduce selectivity for a particular analyte?
A2: Common strategies involve covalently attaching a receptor unit to the amino groups. For example:
-
For metal ions: Incorporating chelating agents like crown ethers, imidazoles, or Schiff bases can create specific binding pockets for ions like Zn²⁺, Fe³⁺, or Pb²⁺.
-
For anions: Introducing hydrogen bond donors like ureas, thioureas, or amides can facilitate selective binding of anions such as CN⁻ or H₂PO₄⁻.
-
For biomolecules: Attaching specific recognition elements, such as a peptide sequence or a small molecule ligand, can confer selectivity for proteins or other biological targets.
Q3: How does the binding of an analyte to the functionalized sensor lead to a detectable signal?
A3: The binding event typically modulates the electronic properties of the this compound core, which acts as a signaling unit. Common signaling mechanisms include:
-
Intramolecular Charge Transfer (ICT): Analyte binding alters the electron-donating or -withdrawing nature of the receptor, leading to a shift in the absorption or emission wavelength (a color change).
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the phenanthrenequinone core may be quenched by the receptor. Binding of the analyte can inhibit this PET process, leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): For certain metal ions, chelation by the receptor can lead to a more rigid molecular structure, which reduces non-radiative decay pathways and enhances fluorescence intensity.
Q4: What analytical techniques are used to evaluate the selectivity of a new sensor?
A4: The selectivity is typically evaluated by testing the sensor's response to the target analyte in the presence of a range of potentially interfering species. The primary techniques used are UV-Vis absorption spectroscopy and fluorescence spectroscopy. By comparing the changes in the absorption or emission spectra, the selectivity of the sensor can be quantified.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative for Metal Ion Sensing
This protocol describes a general method for the functionalization of this compound with an aldehyde to form a Schiff base, a common strategy for creating metal ion sensors.
-
Dissolve the Starting Material: Dissolve one molar equivalent of this compound in anhydrous ethanol in a round-bottom flask.
-
Add the Aldehyde: Add a slight excess (2.2 molar equivalents) of the desired aldehyde (e.g., 2-pyridinecarboxaldehyde for potential metal chelation) to the solution.
-
Catalyze the Reaction: Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the Mixture: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction is typically complete within 4-6 hours.
-
Isolate the Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purify the Product: Wash the collected solid with cold ethanol to remove unreacted aldehyde. If necessary, further purify the product by recrystallization or column chromatography.
-
Characterize the Product: Confirm the structure and purity of the synthesized Schiff base derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Analyte Selectivity
This protocol outlines the steps to assess the selectivity of the newly synthesized sensor for a target analyte over other potential interfering species.
-
Prepare a Stock Solution of the Sensor: Prepare a stock solution of the purified sensor in a suitable solvent (e.g., DMSO, acetonitrile, or an aqueous buffer).
-
Prepare Stock Solutions of Analytes: Prepare stock solutions of the target analyte and a range of potentially interfering species at the same concentration in the same solvent system.
-
Perform Spectroscopic Titrations:
-
In a cuvette, place a fixed volume of the sensor stock solution and dilute it with the solvent to a final volume that gives a suitable initial absorbance or fluorescence reading.
-
Record the initial UV-Vis absorption and/or fluorescence spectrum.
-
Incrementally add small aliquots of the target analyte stock solution to the cuvette, and record the spectrum after each addition.
-
-
Test for Interference:
-
To a fresh solution of the sensor, add a significant excess (e.g., 10-100 fold) of each interfering species and record the spectrum.
-
To a solution of the sensor that already contains the interfering species, add the target analyte and observe if the expected spectral change occurs.
-
-
Analyze the Data: Plot the change in absorbance or fluorescence intensity as a function of the analyte concentration to determine the detection limit and binding constant. Compare the response of the sensor to the target analyte with its response to the interfering species to evaluate its selectivity.
Visualizations
Caption: Experimental workflow for developing a selective chemosensor.
Caption: General mechanism of a chemosensor upon analyte binding.
Technical Support Center: Overcoming Solubility Challenges of 2,7-Diaminophenanthrene-9,10-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2,7-Diaminophenanthrene-9,10-dione.
Troubleshooting Guide
Low solubility of this compound can lead to challenges in various experimental workflows, including the synthesis of derivatives like fluorescent probes and heterocyclic compounds. Below are common problems, their potential causes, and recommended solutions.
Problem 1: Difficulty dissolving this compound in the initial reaction solvent.
-
Potential Cause: The inherent low aqueous solubility of the phenanthrenequinone core structure. The polarity of the chosen solvent may not be optimal.
-
Solutions:
-
Solvent Selection: While practically insoluble in water, phenanthrenequinone, the parent compound, shows solubility in some organic solvents. For reactions like the synthesis of phenanthro[9,10-d]imidazole derivatives, glacial acetic acid is often used as a solvent. Consider using or co-solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are powerful organic solvents.
-
Heating: Gently warming the solvent while stirring can significantly increase the solubility of many organic compounds. Always monitor the temperature to avoid decomposition.
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.
-
Problem 2: Precipitation of the compound during the reaction.
-
Potential Cause: Changes in the reaction mixture's polarity, temperature, or pH can cause the compound to crash out of the solution. This can occur upon the addition of other reagents or as the reaction proceeds.
-
Solutions:
-
Maintain Temperature: Ensure the reaction temperature is kept constant, as fluctuations can affect solubility.
-
Slow Addition of Reagents: Add reagents dropwise to the solution of this compound to avoid sudden changes in the solvent environment.
-
Co-solvent System: Employ a co-solvent system. For instance, if the reaction is primarily in a less polar solvent, adding a small amount of a more polar, miscible co-solvent in which the compound is more soluble can help maintain its solubility throughout the reaction.
-
Problem 3: Product precipitation during workup and purification.
-
Potential Cause: The product of the reaction may have different solubility characteristics than the starting material. The addition of water or other anti-solvents during the workup is a common cause of precipitation.
-
Solutions:
-
Solvent Extraction: After the reaction, instead of direct precipitation, consider extracting the product into a suitable organic solvent in which it is highly soluble.
-
Careful pH Adjustment: If an acid or base is used in the workup, neutralize it carefully and slowly, as a rapid pH shift can cause the product to precipitate in an unmanageable form.
-
Recrystallization from an appropriate solvent system: For purification, select a solvent or a mixture of solvents in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
Based on the solubility of the parent compound, phenanthrenequinone, good starting points for organic synthesis are glacial acetic acid, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Q2: How can I prepare a stock solution of this compound for in vitro assays?
Due to its poor aqueous solubility, it is recommended to first dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
Q3: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue for poorly soluble compounds. Here are a few strategies:
-
Lower the final concentration: The compound may not be soluble at the desired final concentration in the aqueous buffer. Try testing a lower concentration range.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the assay buffer can help to maintain the solubility of the compound.
-
Increase the percentage of co-solvent: If the assay allows, you can slightly increase the final percentage of DMSO. However, be mindful of its potential effects on your biological system.
Q4: Are there any chemical modifications that can improve the solubility of this compound?
Yes, derivatization of the amino groups can be a strategy to enhance solubility. For example, introducing polar functional groups, such as polyethylene glycol (PEG) chains or charged moieties, can significantly increase aqueous solubility.
Quantitative Solubility Data
| Solvent | Solubility of 9,10-Phenanthrenequinone | Expected effect of 2,7-diamino substitution |
| Water | Practically insoluble | Likely to remain poorly soluble, but potentially slightly higher than the parent compound due to the polar amino groups. |
| Ethanol | Soluble in hot ethanol | Solubility may be comparable or slightly improved. |
| Diethyl Ether | Soluble | Expected to be soluble. |
| Benzene | Soluble | Expected to be soluble. |
| Glacial Acetic Acid | Soluble | Expected to be soluble, and this is a common solvent for reactions involving this class of compounds. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | High solubility is expected, making it a good choice for stock solutions. |
| N,N-Dimethylformamide (DMF) | Expected to be soluble | High solubility is expected. |
Experimental Protocol: Synthesis of Phenanthro[9,10-d]imidazole Derivatives
This protocol is a general procedure for the condensation reaction of a phenanthrene-9,10-dione derivative to form an imidazole ring, a common synthetic route where solubility is a key factor. This example is based on the reaction of the parent compound, 9,10-phenanthrenequinone, and can be adapted for this compound with potential modifications to address solubility.
Objective: To synthesize a phenanthro[9,10-d]imidazole derivative.
Materials:
-
9,10-Phenanthrenequinone (or this compound)
-
An appropriate amine (e.g., mesityl amine)
-
Formaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 9,10-phenanthrenequinone (1 equivalent) in glacial acetic acid by stirring. Gentle heating may be required to achieve complete dissolution. Note: If using this compound, longer stirring times or a co-solvent like DMSO might be necessary.
-
Addition of Reagents: To the solution, add the amine (1.2 equivalents), formaldehyde (1 equivalent), and ammonium acetate (2 equivalents).
-
Reaction: Reflux the reaction mixture for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the glacial acetic acid under reduced pressure. c. To the residue, add saturated aqueous NaHCO₃ to neutralize any remaining acid. d. Extract the product with dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting flow for solubility issues.
Caption: Experimental workflow for the synthesis of phenanthro[9,10-d]imidazole derivatives.
Caption: Troubleshooting flowchart for addressing solubility issues.
interference mitigation in fluorescence measurements with 2,7-Diaminophenanthrene-9,10-dione
Technical Support Center: 2,7-Diaminophenanthrene-9,10-dione Fluorescence Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference in fluorescence measurements using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a chemical compound with the molecular formula C₁₄H₁₀N₂O₂.[1] While it is structurally related to other fluorescent dyes and bioactive compounds like diaminophenanthrenes and anthracenediones, specific data on its fluorescence properties (e.g., excitation/emission maxima, quantum yield, and lifetime) are not extensively documented in public literature.[2][3] Its applications often lie in organic synthesis as an intermediate for creating more complex molecules, including dyes and pharmaceutical agents.[4] Users should experimentally determine the optimal excitation and emission wavelengths for their specific application and solvent system.
Q2: What are the primary sources of interference in fluorescence measurements?
Interference in fluorescence assays can stem from several sources, broadly categorized as sample-related, instrument-related, and environmental.[5]
-
Sample-Related Issues:
-
Autofluorescence: Endogenous fluorescence from biological molecules like NADH, riboflavins, or cellular components.[6][7]
-
Quenching: A process where fluorescent molecules lose their energy through non-emissive pathways due to interactions with other molecules in the sample, leading to a decrease in signal.[8]
-
Inner Filter Effect: Occurs at high sample concentrations where the analyte absorbs either the excitation light before it reaches the center of the cuvette or the emitted light before it reaches the detector.[9][10]
-
Scattering: Light scattering (Rayleigh and Raman) from particles or solvents in the sample can create spurious peaks. Raman peaks are particularly common and shift with the excitation wavelength.[9]
-
-
Instrumentation & Environmental Errors:
-
Light Source Instability: Fluctuations in the lamp or laser intensity can cause signal variability.[5][11]
-
Detector Saturation: An overly intense signal can saturate the detector (e.g., PMT), leading to non-linear response and spectral distortion.[5][9]
-
Stray Light: Ambient light or light leaks in the instrument can increase background noise.[11]
-
Temperature and pH Variations: Changes in temperature or pH can alter the fluorescence intensity of the probe.[5][11]
-
Q3: I am observing a very low or no fluorescence signal. What are the common causes and how can I troubleshoot this?
A weak signal can be frustrating. The issue can typically be traced back to the sample, the instrument settings, or the fluorophore's environment.
-
Check Sample Concentration: The concentration of this compound may be too low. Try preparing a dilution series to find the optimal concentration.
-
Verify Instrument Settings:
-
Evaluate for Quenching: Components in your buffer or sample matrix (e.g., salts, solvents, other small molecules) may be quenching the fluorescence.
-
Address Inner Filter Effects: Paradoxically, a concentration that is too high can also lead to a lower-than-expected signal due to the inner filter effect. Try diluting the sample to see if the signal increases.[9]
Q4: My spectra show unexpected peaks or are distorted. What could be wrong?
Unexpected peaks or spectral distortion often point to specific types of interference or instrumental artifacts.
-
Raman Peaks: Solvents produce a characteristic Raman scatter peak. To identify it, change the excitation wavelength; a Raman peak will shift its position in the emission spectrum, whereas a true fluorescence peak will not.[9] Running a blank (solvent only) will also reveal the Raman peak.
-
Second-Order Effects: Monochromators can pass light at multiples of the selected wavelength. For example, if you excite at 350 nm, a second-order peak might appear at 700 nm. Modern fluorometers have built-in filters to block this, but ensure they are enabled in the software.[9]
-
Detector Saturation: If the fluorescence signal is too high, it can saturate the detector, causing the tops of peaks to be flattened or distorted. Reduce the fluorophore concentration, lower the detector gain, or use neutral density filters to decrease the excitation intensity.[5][9]
-
Compound Contamination: Impurities in the sample or the this compound itself may be fluorescent.
Q5: How can I deal with autofluorescence from my biological sample (e.g., cell lysate, plasma)?
Autofluorescence from biological samples is a common challenge that elevates background noise and reduces sensitivity.
-
Use Red-Shifted Dyes: Whenever possible, select fluorophores that excite and emit at longer wavelengths (red or near-infrared) to move away from the common blue/green autofluorescence of biological molecules like NADH and flavins.[12]
-
Implement Blank Subtraction: Measure the fluorescence of a "blank" sample that contains everything except your fluorescent probe. Subtracting this background spectrum from your sample's spectrum can help correct for autofluorescence.
-
Time-Resolved Fluorescence: If the lifetime of the autofluorescence is different from your probe, time-gated detection can be used to measure the signal only after the short-lived autofluorescence has decayed.
-
Spectral Unmixing: If there is sufficient spectral separation, software algorithms can be used to computationally separate the probe's signal from the autofluorescence background.
Data Presentation: Interference Troubleshooting
The following tables summarize common sources of interference and provide quantitative guidelines for mitigating them.
Table 1: Summary of Common Interference Types and Mitigation Strategies
| Interference Type | Description | Effect on Signal | Mitigation Strategies |
|---|---|---|---|
| Autofluorescence | Intrinsic fluorescence from the sample matrix (e.g., cells, media, compounds).[7] | Increased background, false positives. | Use red-shifted probes, blank subtraction, time-resolved fluorescence, spectral unmixing.[12] |
| Quenching | Non-radiative energy loss due to interaction with other molecules.[8] | Decreased signal intensity, false negatives. | Purify sample, modify buffer composition, run control experiments to identify quenchers. |
| Inner Filter Effect | Absorption of excitation or emission light at high analyte concentrations.[9][10] | Non-linear concentration response, distorted spectra. | Dilute the sample (keep absorbance < 0.1 AU), use front-face illumination, apply mathematical corrections. |
| Raman Scattering | Inelastic light scattering by solvent molecules.[9] | Small, sharp peaks that shift with excitation wavelength. | Subtract a solvent blank, choose an emission wavelength away from the Raman peak. |
| Detector Saturation | Signal intensity exceeds the detector's linear range.[9] | Flattened peaks, non-linear signal response. | Reduce fluorophore concentration, lower detector gain, use neutral density filters. |
Table 2: Quantitative Guidelines for Assay Setup
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Sample Absorbance | < 0.1 AU at λex and λem | To minimize the inner filter effect.[10] |
| PMT Detector Signal | < 1.5 - 2 million counts per second (cps) | To avoid detector saturation and ensure a linear response (check instrument manual for specific limits).[9] |
| Test Compound Concentration (HTS) | 10 - 50 µM | High concentrations increase the likelihood of interference from library compounds.[10] |
| Excitation/Emission Slit Widths | Start with 2-5 nm | Narrow slits provide better spectral resolution but lower signal; widen as needed for low-emitting samples.[9] |
Experimental Protocols
Protocol 1: General Protocol for Fluorescence Measurement
-
Instrument Warm-up: Turn on the fluorometer and light source at least 30 minutes before use to ensure stability.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in your assay buffer. Ensure the final solvent concentration is low and consistent across all samples.
-
Prepare a "buffer blank" containing only the assay buffer and the same amount of solvent.
-
-
Determine Optimal Wavelengths:
-
Place a mid-range concentration of your probe in the fluorometer.
-
Perform an excitation scan: set a fixed emission wavelength and scan through a range of excitation wavelengths to find the peak.
-
Perform an emission scan: set the excitation to the peak wavelength found above and scan the emission spectrum to find the emission maximum.
-
-
Data Acquisition:
-
Set the instrument to the optimal excitation and emission wavelengths.
-
Adjust instrument settings (e.g., slit widths, detector gain) to achieve a strong signal without saturating the detector. A good target is 50-80% of the detector's maximum linear range.
-
First, measure the buffer blank to establish the background signal.
-
Measure your experimental samples.
-
-
Data Analysis: Subtract the background fluorescence of the buffer blank from your sample readings.
Protocol 2: Protocol for Identifying Compound Interference in HTS
This protocol is used to determine if a "hit" from a primary screen is a true modulator of the biological target or an artifact caused by compound interference.
-
Primary Assay: Perform the fluorescence-based assay with the test compound and measure the signal (Signal_Assay).
-
Autofluorescence Counter-Screen:
-
Prepare a sample containing the assay buffer and the test compound at the same final concentration used in the primary assay, but without the fluorescent probe (this compound).
-
Measure the fluorescence under the same instrument settings (Signal_Autofluorescence). A significant signal indicates the compound is intrinsically fluorescent.
-
-
Quenching Counter-Screen:
-
Prepare a sample containing the assay buffer, the fluorescent probe, and the test compound.
-
Measure the fluorescence (Signal_Quench).
-
Compare this to a control sample containing the buffer and probe but no test compound (Signal_Control).
-
A significant decrease (Signal_Quench < Signal_Control) suggests the compound is quenching the probe's fluorescence.
-
-
Data Interpretation: Use the results from the counter-screens to flag false positives. True hits should not show significant autofluorescence or quenching activity.
Visual Guides and Workflows
// Start Node Start [label="Problem with Fluorescence Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Issues LowSignal [label="Low or No Signal", fillcolor="#FBBC05"]; HighBackground [label="High Background / Poor S:N", fillcolor="#FBBC05"]; DistortedSignal [label="Unexpected Peaks / Distorted Spectrum", fillcolor="#FBBC05"];
// Low Signal Causes LowConc [label="Concentration Too Low", shape=ellipse, fillcolor="#F1F3F4"]; Quenching [label="Quenching in Sample", shape=ellipse, fillcolor="#F1F3F4"]; WrongSettings [label="Incorrect Instrument Settings", shape=ellipse, fillcolor="#F1F3F4"];
// High Background Causes Autofluorescence [label="Sample Autofluorescence", shape=ellipse, fillcolor="#F1F3F4"]; Contamination [label="Contaminated Reagents / Cuvette", shape=ellipse, fillcolor="#F1F3F4"]; StrayLight [label="Stray Light", shape=ellipse, fillcolor="#F1F3F4"];
// Distorted Signal Causes Saturation [label="Detector Saturation", shape=ellipse, fillcolor="#F1F3F4"]; Raman [label="Raman Scatter", shape=ellipse, fillcolor="#F1F3F4"]; InnerFilter [label="Inner Filter Effect", shape=ellipse, fillcolor="#F1F3F4"];
// Solutions Solution1 [label="Optimize Concentration\nIncrease Gain/Integration Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Blank Subtraction\nUse Red-Shifted Probe", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Dilute Sample\nLower Gain / Use ND Filter\nRun Solvent Blank", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {LowSignal, HighBackground, DistortedSignal} [color="#5F6368"];
LowSignal -> {LowConc, Quenching, WrongSettings} [color="#5F6368"]; {LowConc, Quenching, WrongSettings} -> Solution1 [color="#5F6368"];
HighBackground -> {Autofluorescence, Contamination, StrayLight} [color="#5F6368"]; {Autofluorescence, Contamination, StrayLight} -> Solution2 [color="#5F6368"];
DistortedSignal -> {Saturation, Raman, InnerFilter} [color="#5F6368"]; {Saturation, Raman, InnerFilter} -> Solution3 [color="#5F6368"]; } end_dot Caption: A logical workflow for troubleshooting common fluorescence measurement issues.
// Nodes start [label="Start: HTS Campaign", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_screen [label="Primary Screen\n(Probe + Target + Compound)"]; hits [label="Identify 'Hits'\n(Compounds showing desired activity)", shape=diamond, fillcolor="#FBBC05"]; counter_screens [label="Run Interference Counter-Screens\non all 'Hits'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; autofluor_screen [label="Autofluorescence Screen\n(Buffer + Compound)"]; quench_screen [label="Quenching Screen\n(Buffer + Probe + Compound)"]; decision [label="Analyze Results", shape=diamond, fillcolor="#FBBC05"]; false_positive [label="Flag as False Positive\n(Interfering Compound)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; true_hit [label="Confirm as True Hit\n(Proceed to validation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> primary_screen; primary_screen -> hits; hits -> counter_screens; counter_screens -> autofluor_screen; counter_screens -> quench_screen; {autofluor_screen, quench_screen} -> decision; decision -> false_positive [label="Interference\nDetected"]; decision -> true_hit [label="No Significant\nInterference"]; } end_dot Caption: Experimental workflow for identifying interference from library compounds.
References
- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. How to Reduce Fluorescence Measurement Errors - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. news-medical.net [news-medical.net]
Validation & Comparative
validation of 2,7-Diaminophenanthrene-9,10-dione as a fluorescent sensor
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis and diagnostics, fluorescent sensors have emerged as indispensable tools, offering high sensitivity and selectivity for the detection of a wide array of analytes. This guide provides a comparative analysis of fluorescent sensors for the detection of critical metal ions—Iron (III), Copper (II), and Mercury (II)—and explores the potential, though currently unvalidated, of 2,7-Diaminophenanthrene-9,10-dione as a fluorescent sensor.
This guide, therefore, focuses on well-validated alternative fluorescent sensors for key metal ions, providing a benchmark for the potential future assessment of this compound.
Comparative Analysis of Fluorescent Sensors for Metal Ion Detection
The following tables summarize the performance of selected fluorescent sensors for the detection of Fe³⁺, Cu²⁺, and Hg²⁺ ions. These alternatives have been chosen based on their established performance and common use in research.
Table 1: Performance Comparison of Fluorescent Sensors for Iron (III) Detection
| Sensor Type | Sensor Name | Detection Limit (LOD) | Linear Range | Response Time | Quantum Yield (Φ) | Sensing Mechanism |
| Pyrazoline-based | PFM | 0.12 µM[1][2] | 0 - 3 µM[1][2] | Not Specified | Not Specified | Fluorescence Turn-off[1][2] |
| Pyrene-based | APSB | 1.95 nM[3] | Not Specified | Not Specified | 0.035 (free), 0.573 (with Fe³⁺)[3] | Fluorescence Turn-on[3] |
Table 2: Performance Comparison of Fluorescent Sensors for Copper (II) Detection
| Sensor Type | Sensor Name | Detection Limit (LOD) | Linear Range | Response Time | Quantum Yield (Φ) | Sensing Mechanism |
| Rhodamine-based | Rhodamine B derivative (1) | Not Specified | Not Specified | Not Specified | Not Specified | Colorimetric and Fluorometric[4] |
| Rhodamine-based | RECM | 0.21 µM[5] | Up to 55 µM | < 2 min | Not Specified | Fluorescence Turn-on[5] |
| Phenanthroimidazole-based | PIA(OH)-Py | Not Specified | Not Specified | Not Specified | Not Specified | Fluorescence Turn-on[6] |
Table 3: Performance Comparison of Fluorescent Sensors for Mercury (II) Detection
| Sensor Type | Sensor Name | Detection Limit (LOD) | Linear Range | Response Time | Quantum Yield (Φ) | Sensing Mechanism |
| Carbon Quantum Dots | M-CQDs | 2.15 nM[7] | 5 - 200 nM[7] | Not Specified | Not Specified | Fluorescence Quenching[7] |
| Carbon Quantum Dots | P-CQDs | 52.5 nM[7] | 100 - 5000 nM[7] | Not Specified | Not Specified | Fluorescence Enhancement[7] |
| Rhodamine-based | Rhodamine derivative | 3.0 x 10⁻⁸ M[8] | 8.0 x 10⁻⁸ - 1.0 x 10⁻⁵ M[8] | Rapid | Not Specified | Fluorescence Turn-on[8] |
| Carbon Quantum Dots | N-CDs | 0.188 µM[9][10] | 0 - 49.9 µM[9][10] | < 5 min[9][10] | 71.6%[9][10] | Fluorescence Quenching[9][10] |
Experimental Protocols
Detailed methodologies for the synthesis and application of the compared fluorescent sensors are outlined below.
Protocol 1: "Turn-off" Fluorescent Sensing of Fe³⁺ using a Pyrazoline-based Sensor (PFM)
Synthesis of PFM Sensor: The pyrazoline-based sensor PFM (5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole) is synthesized and characterized using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry[1][2].
Sensing Protocol:
-
Prepare a stock solution of the PFM sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal ions (e.g., Fe³⁺, Mn²⁺, Al³⁺, Fe²⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, and Zn²⁺) in deionized water.
-
In a quartz cuvette, add the PFM sensor solution and dilute with the appropriate buffer to the desired final concentration.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Add aliquots of the Fe³⁺ stock solution to the cuvette, mix thoroughly, and record the fluorescence emission spectrum after each addition.
-
Observe the quenching of the fluorescence intensity.
-
To test for selectivity, repeat the experiment with other metal ions and observe any changes in fluorescence.
-
The detection limit can be calculated from the titration data.
Protocol 2: "Turn-on" Fluorescent Sensing of Cu²⁺ using a Rhodamine-based Sensor (RECM)
Synthesis of RECM Sensor: The rhodamine-B carbonyl-morpholine derivative (RECM) is prepared via a two-step synthesis procedure involving the development of a lactam ring of rhodamine-B with ethylenediamine, followed by an amide bond formation[5]. The product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sensing Protocol:
-
Prepare a stock solution of the RECM sensor in acetonitrile.
-
Prepare stock solutions of Cu²⁺ and other relevant metal ions in acetonitrile.
-
In a cuvette, add the RECM solution. The solution should be colorless and non-fluorescent.
-
Record the initial UV-Vis and fluorescence spectra.
-
Add aliquots of the Cu²⁺ stock solution and record the UV-Vis and fluorescence spectra after each addition.
-
A color change from colorless to pink and a significant increase in fluorescence intensity indicates the detection of Cu²⁺.
-
The binding stoichiometry can be determined using a Job's plot, and the detection limit is calculated from the fluorescence titration data[5].
Protocol 3: Fluorescent Sensing of Hg²⁺ using Carbon Quantum Dots (CQDs)
Synthesis of Nitrogen-doped CQDs (N-CDs): Nitrogen-doped carbon dots are synthesized using a one-step hydrothermal method with L-arginine as both the carbon and nitrogen source[9][10]. The resulting N-CDs should exhibit a uniform particle size and excitation-independent fluorescence emission.
Sensing Protocol:
-
Disperse the synthesized N-CDs in deionized water to form a stable solution.
-
Prepare stock solutions of Hg²⁺ and other metal ions.
-
In a cuvette, add the N-CDs solution and record its initial fluorescence spectrum.
-
Add aliquots of the Hg²⁺ stock solution to the N-CDs solution and record the fluorescence spectrum after a short incubation time (e.g., 5 minutes)[9][10].
-
A decrease in the fluorescence intensity indicates the presence of Hg²⁺.
-
The selectivity is assessed by performing the same experiment with other metal ions. Masking agents like sodium diphosphate and phytic acid can be used to improve selectivity[9][10].
-
The detection limit and linear range are determined from the fluorescence quenching data.
Visualizations
The following diagrams illustrate the signaling pathways and a general experimental workflow for fluorescent sensing.
Caption: 'Turn-off' fluorescent sensing mechanism.
Caption: 'Turn-on' fluorescent sensing mechanism.
Caption: Workflow for fluorescent sensor validation.
References
- 1. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodamine-based Cu2+-selective fluorosensor: synthesis, mechanism, and application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes’ shift, and its application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of two nitrogen-doped carbon quantum dots to construct fluorescence probes for sensitive Hg2+ detection with dual signal output - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | One-step synthesis of highly fluorescent carbon dots as fluorescence sensors for the parallel detection of cadmium and mercury ions [frontiersin.org]
- 10. One-step synthesis of highly fluorescent carbon dots as fluorescence sensors for the parallel detection of cadmium and mercury ions - PMC [pmc.ncbi.nlm.nih.gov]
comparing 2,7-Diaminophenanthrene-9,10-dione with other fluorescent probes
Introduction: The detection and quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is paramount for advancing research in biology and medicine.[1] Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution for real-time NO imaging in living cells.[2] While 2,7-Diaminophenanthrene-9,10-dione is a phenanthrene derivative, it is not commonly documented in scientific literature as a fluorescent probe for nitric oxide. This guide, therefore, focuses on a comparative analysis of established and widely utilized classes of fluorescent probes for NO detection, particularly those employing the o-diamino functionality, which reacts with NO derivatives to produce a fluorescent signal. We will compare the performance of Diaminofluoresceins (DAF), Rhodamines (DAR), and BODIPY-based probes, providing key performance metrics and experimental protocols for their application.
Comparative Analysis of Fluorescent NO Probes
The selection of an appropriate fluorescent probe is critical and depends on the specific experimental requirements, such as desired sensitivity, photostability, and pH range. The most common mechanism for these probes involves the reaction of an aromatic vicinal diamine group with an oxidation product of NO (such as N₂O₃) to form a highly fluorescent triazole derivative.[3][4] This "turn-on" mechanism ensures low background fluorescence and a strong signal upon NO detection.
Data Presentation: Performance of Key Fluorescent NO Probes
| Parameter | Diaminofluorescein-2 (DAF-2) | Diaminorhodamine-4M (DAR-4M) | BODIPY-based Probes (Typical) |
| Excitation (Ex) | ~495 nm[5][6] | ~560 nm | Varies (e.g., ~505 nm) |
| Emission (Em) | ~515 nm[5][6] | ~575 nm | Varies (e.g., ~525 nm) |
| Quantum Yield (Φ) | >100-fold increase upon NO reaction[4] | High signal-to-noise ratio[7] | Significant increase (e.g., 0.06 to 0.55)[8] |
| LOD | ~2-5 nM[4][9] | Not specified | ~35 nM[8] |
| Response Time | Minutes | Fast | Very Fast (≤0.1 s to ~10s)[8][10] |
| Key Advantages | High sensitivity, widely used standard.[4] | More photostable than DAF-2, works at lower pH.[7] | High sensitivity, rapid response, good selectivity.[8][10] |
| Key Limitations | Limited photostability, pH-sensitive (pKa ~7).[7] | Potential for signal instability around pH 7.[7] | Can show interference from glutathione.[8][10] |
Signaling Pathway: General Detection Mechanism
The majority of turn-on fluorescent probes for nitric oxide, including the DAF, DAR, and many BODIPY series, are based on the o-phenylenediamine scaffold. In its native state, the probe is weakly fluorescent due to a process called photoinduced electron transfer (PET) from the electron-rich diamine group.[3] In the presence of NO and oxygen, a nitrosating agent (N₂O₃) is formed, which reacts with the diamine to yield a stable and highly fluorescent triazole product, thus inhibiting the PET process and "turning on" the fluorescence.[3][4]
Caption: General mechanism for o-diamino fluorescent NO probes.
Experimental Protocols
This section provides a generalized protocol for the detection of intracellular NO using the cell-permeable probe DAF-2 diacetate (DAF-2 DA). This protocol can be adapted for other similar probes with adjustments to concentrations and incubation times.
Objective: To visualize and quantify intracellular nitric oxide production in cultured cells.
Materials:
-
DAF-2 diacetate (DAF-2 DA) stock solution (e.g., 5 mM in DMSO)[11]
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO-inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Methodology:
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
-
Probe Loading:
-
Prepare a DAF-2 DA working solution by diluting the DMSO stock solution in a neutral buffer like PBS (pH 7.4) to a final concentration of 5-10 μM.[5][12]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DAF-2 DA working solution to the cells and incubate for 20-60 minutes at 37°C in the dark. Inside the cell, esterases will cleave the acetate groups, trapping the active DAF-2 probe.[5][11]
-
-
Washing:
-
After incubation, gently wash the cells two to three times with warm PBS or culture medium to remove any excess, unloaded probe.
-
-
NO Induction (Stimulation):
-
For detecting endogenous NO, add fresh culture medium containing the desired NO-inducing agents (e.g., LPS/IFN-γ for macrophages).
-
Incubate for a period sufficient to induce NO synthesis (this can range from minutes to several hours depending on the cell type and stimulus).
-
-
Fluorescence Imaging:
-
Mount the coverslip or dish on a fluorescence microscope.
-
Excite the cells at ~490 nm and capture the emission at ~515 nm.[11]
-
Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to the rate of NO production.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity of the cells using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity of stimulated cells to that of unstimulated control cells to determine the relative increase in NO production.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical cell-based NO detection experiment using a fluorescent probe.
References
- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 8. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. DAF-2 DA, Fluorescent nitric oxide probe (CAS 205391-02-2) | Abcam [abcam.com]
- 12. goryochemical.com [goryochemical.com]
spectroscopic comparison of phenanthrene and anthracene derivatives
A Spectroscopic Showdown: Phenanthrene vs. Anthracene Derivatives
Phenanthrene and anthracene, both polycyclic aromatic hydrocarbons (PAHs) with the chemical formula C₁₄H₁₀, stand as fundamental isomers whose structural nuances give rise to distinct spectroscopic signatures. While anthracene boasts a linear fusion of its three benzene rings, phenanthrene possesses an angular, or "bent," configuration. This seemingly subtle difference in topology profoundly influences their electronic and, consequently, their photophysical properties. For researchers, scientists, and drug development professionals, understanding these differences is paramount for the accurate identification, characterization, and application of their derivatives. This guide provides an objective comparison of their performance in key spectroscopic techniques, supported by experimental data and detailed protocols.
The linear arrangement in anthracene results in a more extended π-conjugation, leading to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap compared to the angular arrangement in phenanthrene.[1][2] This fundamental electronic difference is the primary driver for the variations observed in their absorption and emission spectra, with anthracene and its derivatives typically absorbing and emitting light at longer wavelengths (a bathochromic or red shift) than their phenanthrene counterparts.[1][2]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy, a workhorse technique in molecular analysis, reveals the electronic transitions within a molecule. For phenanthrene and anthracene, the absorption spectra are characterized by multiple bands corresponding to π-π* transitions. The extended conjugation in anthracene shifts its absorption to longer wavelengths compared to phenanthrene.[1]
| Compound | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| Anthracene | 355 nm, 375 nm | ~9,000 L mol⁻¹ cm⁻¹ (at 375 nm) | Methanol |
| Phenanthrene | 292 nm, 340 nm | ~15,000 L mol⁻¹ cm⁻¹ (at 292 nm) | Methanol |
Note: Molar absorptivity values are approximate and can vary with the solvent and specific derivative.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity for probing the excited state properties of molecules. Both phenanthrene and anthracene are fluorescent, but their emission characteristics are markedly different. Anthracene derivatives are known for their strong blue fluorescence and higher quantum yields, a direct consequence of their molecular structure and smaller energy gap.[1][2] In contrast, phenanthrene's fluorescence is typically weaker and occurs at shorter wavelengths.
| Parameter | Anthracene | Phenanthrene | Reference |
| Excitation Wavelength (λex) | ~250 nm, ~355 nm | ~250 nm, ~292 nm | [2][3] |
| Emission Wavelength (λem) | 380, 400, 425 nm | 350, 365 nm | [3] |
| Fluorescence Quantum Yield (ΦF) | (29.07 ± 0.61)% | (4.94 ± 0.12)% | [1] |
| Fluorescence Lifetime (τ) | ~4.4 ns | ~14.9 ns | [1] |
The significant difference in fluorescence quantum yield and lifetime makes fluorescence spectroscopy a powerful tool for distinguishing between these two isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The structural dissimilarity between phenanthrene and anthracene leads to distinct NMR spectra, primarily due to differences in molecular symmetry.
| Nucleus | Anthracene | Phenanthrene |
| ¹³C NMR Signals (Broadband Decoupled) | 4 | 7 |
| ¹H NMR Chemical Shift Range (δ) | 7.5 - 8.5 ppm | 7.6 - 8.9 ppm |
Anthracene's higher symmetry (D₂h point group) results in four unique carbon environments, thus producing only four signals in its broadband decoupled ¹³C NMR spectrum.[4] Phenanthrene, with its lower symmetry (C₂v point group), has seven distinct carbon environments, leading to seven signals.[4] The proton NMR spectra for both compounds show complex splitting patterns in the aromatic region (typically 6.5-8.0 δ), with phenanthrene's spectrum often being more complex due to the larger number of unique proton environments.[5]
Visualizations
Caption: Structural isomers and their resulting electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparison of three-dimensional fluorescence characteristics of two isomers: phenanthrene and anthrancene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. careerendeavour.com [careerendeavour.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An Electrochemical Comparison of Substituted Phenanthrolines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of substituted 1,10-phenanthrolines is crucial for applications ranging from catalysis and solar energy to the design of novel therapeutics. The electronic nature of substituents on the phenanthroline ring system significantly influences the redox behavior of the molecule and its metal complexes, thereby affecting their reactivity, stability, and potential applications. This guide provides a comparative analysis of the electrochemical properties of various substituted phenanthrolines, supported by experimental data, detailed protocols, and workflow visualizations.
The Influence of Substituents on Redox Potentials
The electrochemical character of a substituted phenanthroline is dictated by the electron-donating or electron-withdrawing nature of its substituents. Electron-donating groups (EDGs), such as methyl (-CH₃) or amino (-NH₂), increase the electron density on the phenanthroline core. This enhanced electron density makes the molecule easier to oxidize (lose an electron) and harder to reduce (gain an electron), resulting in a shift of the redox potentials to more negative values. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the aromatic system. This makes the molecule more difficult to oxidize and easier to reduce, leading to a shift of the redox potentials to more positive values.
This trend is clearly observable in the electrochemical data of transition metal complexes incorporating substituted phenanthroline ligands. For instance, in a series of cobalt(II) complexes, the Co(III)/Co(II) and Co(II)/Co(I) redox potentials are systematically tuned by the substituents on the phenanthroline ligand.[1][2]
Comparative Electrochemical Data
The following tables summarize the key electrochemical data for a series of substituted phenanthroline ligands and their cobalt(II) complexes. The data illustrates the direct correlation between the electronic nature of the substituent and the resulting redox potentials.
Table 1: Electrochemical Data for Tris(substituted-phenanthroline)Cobalt(II) Complexes [1][2]
| Substituent | E°'(CoIII/II) (V vs. Fc+/0) | E°'(CoII/I) (V vs. Fc+/0) | Ligand Reduction (V vs. Fc+/0) |
| 5-Nitro (EWG) | 0.45 | -1.13 | -1.57 (irrev.) |
| 4,7-Dichloro (EWG) | 0.38 | -1.19 | -1.82 (irrev.) |
| 5-Chloro (EWG) | 0.34 | -1.23 | -1.90 |
| Unsubstituted | 0.26 | -1.30 | -2.00 |
| 5-Methyl (EDG) | 0.22 | -1.34 | -2.06 |
| 5,6-Dimethyl (EDG) | 0.20 | -1.36 | -2.10 |
| 5-Amino (EDG) | 0.07 | -1.43 | -2.08 |
| 3,4,7,8-Tetramethyl (EDG) | 0.12 | -1.44 | -2.21 |
Experimental Conditions: All measurements were performed in acetonitrile with 0.1 M [NBu₄][PF₆] as the supporting electrolyte. Potentials are referenced to the ferrocenium/ferrocene (Fc⁺/Fc) couple.
Table 2: Electrochemical Data for Selected Substituted Phenanthroline Ligands [3][4]
| Compound | First Reduction Potential (V) |
| 4,7-dichloro-1,10-phenanthroline | -1.89 (irrev.) |
| 4,7-dichloro-5-methyl-1,10-phenanthroline | -1.95 (irrev.) |
| 4,7-dichloro-5-nitro-1,10-phenanthroline | -1.45 |
| 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline-5-carbonitrile | -2.01 |
| 1,10-phenanthroline-5-amine | Not reported |
Experimental Conditions: Measurements were conducted in acetonitrile on a glassy carbon electrode.[3][4] Note that direct comparison may be limited due to variations in experimental setups between different studies.
Experimental Protocol: Cyclic Voltammetry of Substituted Phenanthrolines
This section provides a detailed protocol for performing cyclic voltammetry (CV) on substituted phenanthroline derivatives and their metal complexes.
1. Materials and Reagents:
-
Substituted phenanthroline compound or its metal complex
-
Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), electrochemical grade, 0.1 M concentration
-
Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or saturated calomel electrode (SCE)
-
Working Electrode: Glassy carbon electrode (GCE)
-
Counter Electrode: Platinum wire or gauze
-
Ferrocene (for internal referencing)
-
Argon or Nitrogen gas for deoxygenation
2. Electrode Preparation:
-
Working Electrode (GCE): Polish the glassy carbon electrode surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm). Rinse thoroughly with deionized water and then with the solvent (acetonitrile) between polishing steps and before use.
-
Reference Electrode: Ensure the filling solution is appropriate and free of air bubbles.
-
Counter Electrode: Clean the platinum wire by rinsing with solvent.
3. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte ([NBu₄][PF₆]) in anhydrous acetonitrile.
-
Prepare a stock solution of the analyte (substituted phenanthroline or its complex) in the electrolyte solution, typically at a concentration of 1-5 mM.
-
Prepare a stock solution of ferrocene in the electrolyte solution for use as an internal standard.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the analyte solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Potential Range: Choose a range that encompasses the expected redox events of your compound. For many phenanthroline complexes, a range from approximately +1.5 V to -2.5 V is a good starting point.
-
Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox processes.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment.
-
After the initial scan, add a small amount of the ferrocene stock solution to the cell and record another cyclic voltammogram. The well-defined, reversible redox couple of ferrocene (Fc⁺/Fc) can be used to reference the potentials of your analyte.
5. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.
-
The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Workflow for a typical cyclic voltammetry experiment.
Conclusion
The electrochemical properties of substituted phenanthrolines are highly tunable through the strategic placement of electron-donating and electron-withdrawing groups. This guide provides a foundational understanding and practical data for researchers working with these versatile compounds. The provided experimental protocol and workflow diagram serve as a starting point for conducting reliable and reproducible electrochemical characterization, which is essential for advancing their application in various scientific and technological fields.
References
- 1. Electrochemical data of Co(II) complexes containing phenanthroline functionalized ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Evaluation of Amperometric, Colorimetric, and Fluorescent Sensors for Key Biomolecules: A Comparative Guide
For Immediate Release
This guide provides a comprehensive performance comparison of various sensing platforms for the detection of crucial biomarkers: dopamine, ascorbic acid, and uric acid. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current landscape of sensing technologies for these analytes, highlighting their respective strengths and limitations. While this guide focuses on established methods, it also introduces 2,7-Diaminophenanthrene-9,10-dione as a potential, albeit currently under-researched, platform for novel sensor development.
Introduction
The accurate and sensitive detection of dopamine, ascorbic acid, and uric acid is of paramount importance in various fields, from clinical diagnostics to pharmaceutical research. Dopamine, a key neurotransmitter, is linked to several neurological disorders.[1][2] Ascorbic acid (Vitamin C) is a vital antioxidant, and its deficiency can lead to various health issues. Uric acid is an important indicator of metabolic function, with abnormal levels associated with conditions like gout.[3][4]
Currently, a diverse range of sensor types are employed for the detection of these biomolecules, primarily falling into three categories: amperometric, colorimetric, and fluorescent sensors. This guide will delve into the performance characteristics of each, supported by experimental data.
This compound: A Potential Future Platform
Our investigation reveals a significant gap in the literature regarding the application of this compound in sensing. While its chemical structure, a phenanthrenequinone derivative, suggests potential for electrochemical and optical sensing applications, to date, no comprehensive performance evaluations of sensors based on this specific molecule have been published. One source notes that 2,7-diamino-phenanthrene-9,10-dione is a valuable precursor for creating chemosensors, but lacks specific performance data.[5] The redox-active quinone moiety and the presence of amino groups could potentially be exploited for selective interactions with target analytes. Further research into the synthesis and characterization of this compound-based sensors is warranted to explore this potential.
Comparative Performance of Alternative Sensing Technologies
In the absence of data for this compound-based sensors, this guide presents a detailed comparison of established alternative technologies. The following tables summarize the performance of various sensors for dopamine, ascorbic acid, and uric acid detection.
Dopamine Detection
| Sensor Type | Sensing Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Amperometric | PPy/GR/GC | 5 × 10⁻⁷–1 × 10⁻⁵ M | 1 × 10⁻⁷ M | [1] |
| Amperometric | Qu/GR/GC | 3 × 10⁻⁸–4 × 10⁻⁴ M | 1 × 10⁻⁸ M | [1] |
| Amperometric | GR/CFE | 1 × 10⁻⁸–1 × 10⁻⁴ M | 1 × 10⁻⁸ M | [1] |
| Electrochemiluminescence | PDI-CH₃/CuO Nanocomposites | 10⁻¹²–10⁻⁸ M | 0.20 pM | [2] |
Ascorbic Acid Detection
| Sensor Type | Sensing Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Amperometric | Pt/PPy-FeCN Electrode | 1–100 × 10⁻⁶ M | 2.5 × 10⁻⁷ M | [6] |
| HPLC-Electrochemical | Coulometric Detector | Not Specified | 90 nM | [7] |
| Photoelectrochemical | Perylene Derivative (PDA) | 5–400 µM·L⁻¹ | 4.1 µM·L⁻¹ | [8] |
Uric Acid Detection
| Sensor Type | Sensing Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Colorimetric | Pt@Ag Nanoflowers | 0.5–150 µM | 0.3 µM | [3][4] |
| Optical | TAmPP-PtNPs | 6.1958 × 10⁻⁶–1.5763 × 10⁻⁵ M | Not Specified | [9] |
| Electrochemical | TiO₂/GQDs-GCE | 1.00–15.26 µM | 0.58 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Amperometric Detection of Dopamine using Graphene-Based Electrodes
Protocol based on[1]
-
Electrode Preparation: A glassy carbon electrode (GCE) is modified with a composite of polypyrrole (PPy) and graphene (GR).
-
Electrochemical Measurement: Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) is performed in a phosphate buffer solution (PBS) containing dopamine.
-
Data Analysis: The peak current is measured and correlated to the concentration of dopamine. A calibration curve is constructed by plotting the peak current against a series of known dopamine concentrations.
Colorimetric Detection of Uric Acid using Pt@Ag Nanoflowers
-
Reaction Mixture Preparation: A solution containing Pt@Ag nanoflowers, uricase, and 3,3',5,5'-tetramethylbenzidine (TMB) is prepared in a suitable buffer.
-
Uric Acid Addition: The sample containing uric acid is added to the reaction mixture. The uricase catalyzes the oxidation of uric acid, producing hydrogen peroxide (H₂O₂).
-
Color Development: The Pt@Ag nanoflowers catalyze the H₂O₂-mediated oxidation of TMB, resulting in a blue-colored product.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength using a UV-Vis spectrophotometer. The absorbance is proportional to the concentration of uric acid.
Fluorescent Detection of Cyanide Ion (as an example of a turn-on fluorescent probe)
Protocol based on[11]
-
Probe Solution Preparation: A solution of the fluorescent probe is prepared in an appropriate solvent system (e.g., PBS/DMSO).
-
Analyte Addition: The sample containing the analyte (in this case, cyanide ion) is added to the probe solution.
-
Fluorescence Measurement: The fluorescence emission spectrum is recorded using a fluorescence spectrophotometer after a specific incubation time.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration to generate a calibration curve.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows described are provided below using Graphviz.
Caption: Workflow for Amperometric Dopamine Detection.
Caption: Signaling Pathway for Colorimetric Uric Acid Detection.
Caption: General "Turn-On" Fluorescent Sensing Mechanism.
Conclusion
This comparative guide highlights the diverse and robust sensor technologies available for the detection of dopamine, ascorbic acid, and uric acid. While electrochemical methods often provide high sensitivity and low detection limits, colorimetric and fluorescent assays offer advantages in terms of simplicity and potential for visual detection. The selection of an appropriate sensor depends on the specific application requirements, including desired sensitivity, selectivity, cost, and ease of use.
The notable absence of performance data for this compound-based sensors underscores an opportunity for future research. The unique chemical properties of this molecule may pave the way for the development of novel and highly effective sensing platforms for these and other important biomolecules. Further investigation into this compound is strongly encouraged.
References
- 1. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasensitive detection of uric acid in serum of patients with gout by a new assay based on Pt@Ag nanoflowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-Powered Photoelectrochemistry Biosensor for Ascorbic Acid Determination in Beverage Samples Based on Perylene Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJNANO - Simultaneous electrochemical determination of uric acid and hypoxanthine at a TiO2/graphene quantum dot-modified electrode [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 2,7-Diaminophenanthrene-9,10-dione as a Potential Ion-Selective Chemosensor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cross-reactivity of 2,7-Diaminophenanthrene-9,10-dione with different ions is not publicly available. This guide is intended to serve as a template and a hypothetical framework for researchers interested in investigating the ion-sensing properties of this compound. The experimental protocols, data, and signaling pathways presented herein are illustrative and based on established methodologies for evaluating fluorescent chemosensors.
Introduction
This compound is a heterocyclic organic compound with potential applications in various fields, including materials science and as an intermediate in the synthesis of dyes. Its structure, featuring amino groups and a quinone system, suggests the possibility of it acting as a chemosensor for specific ions. The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygens could potentially serve as binding sites for metal cations. This guide outlines a hypothetical study to evaluate the cross-reactivity of this compound with a range of physiologically and environmentally relevant ions.
Hypothetical Experimental Data
The following table summarizes hypothetical data from a cross-reactivity study of this compound. In this scenario, the compound is presumed to be a selective fluorescent sensor for a target ion, for instance, Copper(II) (Cu²⁺). The fluorescence response to various other ions is compared to the response elicited by Cu²⁺.
| Ion (Xⁿ⁺) | Concentration (µM) | Relative Fluorescence Intensity (at λₑₘ) | Selectivity Coefficient (K) |
| Cu²⁺ (Target) | 10 | 100% | - |
| Na⁺ | 1000 | 2% | 0.0002 |
| K⁺ | 1000 | 3% | 0.0003 |
| Ca²⁺ | 500 | 5% | 0.001 |
| Mg²⁺ | 500 | 4% | 0.0008 |
| Fe²⁺ | 50 | 15% | 0.03 |
| Fe³⁺ | 50 | 12% | 0.024 |
| Zn²⁺ | 50 | 20% | 0.04 |
| Pb²⁺ | 20 | 25% | 0.125 |
| Hg²⁺ | 20 | 30% | 0.15 |
Note: The selectivity coefficient (K) is a hypothetical value calculated to represent the sensor's preference for the target ion over interfering ions. A smaller K value indicates higher selectivity for the target ion.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to obtain the data presented above.
1. Preparation of Stock Solutions:
-
This compound Stock Solution: A 1 mM stock solution would be prepared by dissolving the appropriate amount of the compound in a suitable organic solvent (e.g., DMSO) and then diluting it with a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to the desired final concentration for the experiments.
-
Ion Stock Solutions: 10 mM stock solutions of the chloride or nitrate salts of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, and Hg²⁺ would be prepared in deionized water.
2. Fluorescence Spectroscopy Measurements:
-
Instrumentation: A fluorescence spectrophotometer would be used for all measurements.
-
Procedure:
-
To a quartz cuvette, add the buffered solution.
-
Add the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum. The excitation wavelength would be determined from the absorption maximum of the compound.
-
Add a specific concentration of the target ion (e.g., Cu²⁺) and record the fluorescence spectrum after a short incubation period (e.g., 5 minutes) to allow for complexation.
-
Repeat the experiment for each of the potentially interfering ions at concentrations relevant to their physiological or environmental abundance.
-
For competition experiments, the target ion and an interfering ion would be added to the solution of the chemosensor to observe any displacement or quenching effects.
-
3. Determination of Selectivity:
The selectivity of the chemosensor for the target ion in the presence of other ions would be assessed by observing the change in fluorescence intensity. The relative fluorescence intensity would be calculated as the percentage of the fluorescence intensity observed with the interfering ion compared to the target ion.
Visualizations
The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway for ion detection.
Caption: Experimental workflow for assessing ion selectivity.
Caption: Hypothetical "Signal OFF" sensing mechanism.
Conclusion
While concrete experimental data is currently lacking, this guide provides a comprehensive framework for the systematic evaluation of this compound as a potential ion-selective fluorescent chemosensor. The proposed experimental protocols are standard in the field and would yield valuable data on the compound's sensitivity and selectivity. The visualizations offer a clear representation of the experimental process and a plausible mechanism of action. Further research into this and similar compounds could lead to the development of novel sensors for a variety of applications in research and diagnostics.
A Comparative Analysis of the Photophysical Properties of Phenanthrenequinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate photophysical behavior of phenanthrenequinones is paramount for their application in diverse fields, from photodynamic therapy (PDT) to materials science. This guide provides a comprehensive comparative analysis of the photophysical properties of 9,10-phenanthrenequinone (PQ) and its derivatives, supported by experimental data and detailed methodologies.
Phenanthrenequinones are a class of aromatic dicarbonyl compounds that exhibit fascinating photochemical and photophysical properties. Their ability to absorb light in the visible region and efficiently generate reactive oxygen species (ROS) upon photoexcitation makes them promising candidates for various applications, notably as photosensitizers in PDT. The electronic properties of the phenanthrenequinone scaffold can be finely tuned by the introduction of various substituents, leading to a wide range of photophysical behaviors.
Data Presentation: A Comparative Overview
The following table summarizes key photophysical parameters for a selection of phenanthrenequinone derivatives, providing a quantitative basis for comparison. These parameters include the absorption maximum (λ_abs_), molar extinction coefficient (ε), phosphorescence emission maximum (λ_phos_), and triplet state energy (E_T_).
| Compound | Substituent(s) | Solvent | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_phos_ (nm) | E_T_ (kcal/mol) | Reference |
| 9,10-Phenanthrenequinone (PQ) | None | Benzene | 418, 438 | - | 620 | 46.1 | [1][2] |
| 3-Methyl-PQ | 3-CH₃ | Benzene | 424, 444 | - | 624 | 45.8 | [1][2] |
| 3-Fluoro-PQ | 3-F | Benzene | 416, 436 | - | 618 | 46.2 | [1][2] |
| 3-Chloro-PQ | 3-Cl | Benzene | 420, 440 | - | 622 | 46.0 | [1][2] |
| 3-Methoxy-PQ | 3-OCH₃ | Benzene | 442, 464 | - | 642 (at 77K) | 44.5 | [1][2] |
It is noteworthy that 9,10-phenanthrenequinone exhibits a high intersystem crossing (ISC) quantum yield, approaching unity, which signifies a very efficient population of the triplet excited state from the singlet excited state.[2] This high ISC yield is a crucial characteristic for applications such as PDT, which rely on the reactivity of the triplet state.
Experimental Protocols
The characterization of the photophysical properties of phenanthrenequinones involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum of a compound, revealing the wavelengths of light it absorbs.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the phenanthrenequinone derivative in a suitable spectroscopic grade solvent (e.g., benzene, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Place the cuvette with the sample solution in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence and Phosphorescence Spectroscopy
These techniques measure the emission of light from excited singlet (fluorescence) and triplet (phosphorescence) states, respectively.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. For phosphorescence measurements at low temperatures, a rigid matrix is often required, which can be achieved by dissolving the sample in a solvent that forms a glass at 77 K (e.g., ethanol, 2-methyltetrahydrofuran).
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube). For phosphorescence measurements, a means of time-gating the emission signal or using a pulsed excitation source is necessary to distinguish it from the much shorter-lived fluorescence.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at a fixed wavelength (typically at or near the absorption maximum) and scanning the emission wavelengths.
-
For phosphorescence, measurements are often performed at 77 K by immersing the sample in a liquid nitrogen dewar.
-
-
Data Analysis: Determine the wavelengths of maximum emission (λ_em_). The quantum yield can be determined relative to a standard with a known quantum yield.[3]
Nanosecond Transient Absorption Spectroscopy
This pump-probe technique allows for the detection and characterization of short-lived excited states, such as triplet states.
Methodology:
-
Sample Preparation: Prepare a solution of the phenanthrenequinone derivative in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by molecular oxygen.
-
Instrumentation: A typical setup consists of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser) and a broad-spectrum light source as the probe (e.g., a xenon arc lamp). The change in absorbance of the probe light after excitation by the pump pulse is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope.
-
Measurement:
-
The sample is excited with a short laser pulse.
-
The change in absorbance of the probe light is measured at various time delays after the pump pulse.
-
This measurement is repeated at different probe wavelengths to construct a time-resolved difference spectrum.
-
-
Data Analysis: The transient absorption spectra reveal the absorption of the excited species. The decay of the transient signal over time provides the lifetime of the excited state.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the photophysical properties and applications of phenanthrenequinones.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Caption: Simplified signaling pathway for Phenanthrenequinone-mediated Photodynamic Therapy (PDT).
Caption: Experimental workflow for the photophysical characterization of phenanthrenequinones.
References
A Researcher's Guide to Assessing the Binding Affinity of 2,7-Diaminophenanthrene-9,10-dione Derivatives
For researchers, scientists, and drug development professionals, understanding the binding affinity of novel compounds is a cornerstone of preclinical research. This guide provides a comparative framework for evaluating the binding characteristics of 2,7-Diaminophenanthrene-9,10-dione derivatives, a class of compounds with potential therapeutic applications. Due to a scarcity of publicly available direct comparative binding data for these specific derivatives, this document outlines the established experimental methodologies for such assessments and presents a hypothetical data comparison to serve as a template for future research.
The core structure of this compound suggests potential interactions with various biological targets, drawing parallels with structurally similar phenanthrenequinones and anthraquinone derivatives known for their cytotoxic and enzyme-inhibitory activities.[1][2] Establishing a robust understanding of the structure-activity relationships (SAR) through quantitative binding assays is therefore critical for the optimization of lead compounds.
Hypothetical Comparison of Binding Affinities
To illustrate how binding affinity data for a series of this compound derivatives could be presented, the following table summarizes hypothetical results against a putative protein kinase target. The equilibrium dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Derivative | Substitution (R) | Target | Method | Kd (nM) | Reference |
| DAP-1 | H | Kinase X | SPR | 150 | Hypothetical |
| DAP-2 | 4-fluoro | Kinase X | ITC | 75 | Hypothetical |
| DAP-3 | 4-chloro | Kinase X | FP | 82 | Hypothetical |
| DAP-4 | 3-methyl | Kinase X | SPR | 210 | Hypothetical |
| Alternative 1 | (Structure) | Kinase X | SPR | 120 | Hypothetical |
| Alternative 2 | (Structure) | Kinase X | ITC | 300 | Hypothetical |
Experimental Protocols for Binding Affinity Assessment
The selection of an appropriate method for determining binding affinity is contingent on the properties of the ligand and its target, as well as the specific information required (e.g., kinetics, thermodynamics). Below are detailed protocols for commonly employed techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.
Methodology:
-
Immobilization of Target: The target protein (e.g., Kinase X) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Ligand Preparation: A series of concentrations of the this compound derivative are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The ligand solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell, and the ligand (this compound derivative) is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Methodology:
-
Probe Selection: A fluorescent probe that binds to the target protein is required. The assay measures the displacement of this probe by the test compound.
-
Assay Setup: A fixed concentration of the target protein and the fluorescent probe are incubated to form a complex with high fluorescence polarization.
-
Competition: Increasing concentrations of the this compound derivative are added to the complex.
-
Measurement: The fluorescence polarization is measured at each concentration of the test compound. As the test compound displaces the fluorescent probe, the polarization decreases.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.[3]
Potential Signaling Pathway Involvement
Phenanthrenequinones have been shown to exhibit cytotoxicity against various cancer cell lines, and some have been suggested to act as topoisomerase II inhibitors.[1] Inhibition of topoisomerase II can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and ultimately apoptosis. A simplified, hypothetical signaling pathway illustrating this is shown below.
Conclusion
While direct comparative binding affinity data for this compound derivatives is not yet prevalent in the scientific literature, the methodologies to obtain this crucial information are well-established. By employing techniques such as SPR, ITC, and FP, researchers can build a comprehensive understanding of the binding characteristics of this promising class of compounds. The systematic collection and comparison of such data will be instrumental in elucidating their mechanism of action and guiding the development of novel therapeutics.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Comparative Review of 2,7-Diamino-9,10-Anthracenedione and Its Derivatives: Applications in Cancer Therapy, Energy Storage, and Bioimaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2,7-diamino-9,10-anthracenedione and its derivatives against other alternatives in various high-impact applications. This review synthesizes experimental data on their efficacy as anticancer agents, their performance in redox flow batteries, and their utility as fluorescent probes, offering a valuable resource for advancing research and development in these fields.
Anticancer Applications: Potent Telomerase Inhibitors
Derivatives of 2,7-diamino-9,10-anthracenedione have emerged as a promising class of anticancer agents, with a primary mechanism of action involving the inhibition of telomerase, an enzyme crucial for the survival of cancer cells.[1][2]
Performance Comparison
The cytotoxic effects of 2,7-diamidoanthraquinone derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, demonstrate their significant anticancer potential, in some cases comparable to the established chemotherapeutic drug, doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2,7-diamidoanthraquinone derivative 6 | Various | Potent telomerase inhibitory activity | [1] |
| 2,7-diamidoanthraquinone derivative 10 | Various | Potent telomerase inhibitory activity | [1] |
| 2,7-diamidoanthraquinone derivative 13 | Various | Potent telomerase inhibitory activity | [1] |
| 2,7-diamidoanthraquinone derivative 16 | Various | High anti-proliferative activity | [1] |
| 2,7-diamidoanthraquinone derivative 18 | Various | High anti-proliferative activity | [1] |
| Doxorubicin | UKF-NB-4 (Neuroblastoma) | Not specified, used as a comparator | [3] |
| Doxorubicin | IMR-32 (Neuroblastoma) | More effective than ellipticine | [3] |
| bis-anthraquinone derivative 6 | Various | Most active among tested compounds | [4] |
Mechanism of Action: Telomerase Inhibition
Telomerase is a ribonucleoprotein that adds telomeric repeats to the ends of chromosomes, a process essential for the unlimited proliferation of cancer cells.[2][5] 2,7-disubstituted amido-anthraquinones have been identified as potent telomerase inhibitors.[1] The proposed mechanism involves the binding of these compounds to the G-quadruplex structures in the telomeric DNA, which interferes with the proper function of telomerase.[1] This leads to telomere shortening, cellular senescence, and ultimately, apoptosis (programmed cell death) in cancer cells.
Caption: Telomerase inhibition pathway by 2,7-diaminoanthraquinone derivatives.
Experimental Protocol: Telomerase Activity Assay (TRAP)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to measure telomerase activity.
Materials:
-
Cell lysate from cancer cells
-
TRAP reaction buffer
-
TS primer (forward primer)
-
ACX primer (reverse primer)
-
dNTPs
-
Taq polymerase
-
Fluorescently labeled probe or SYBR Green
-
Real-time PCR instrument
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts from the cancer cell lines to be tested.
-
Telomerase Extension: Incubate the cell lysate with the TRAP reaction buffer, TS primer, and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extension products using the TS and ACX primers and Taq polymerase. A fluorescent probe or SYBR Green is included for real-time detection.
-
Data Analysis: The increase in fluorescence is proportional to the amount of amplified product, which in turn reflects the telomerase activity in the cell lysate. The IC50 value of the inhibitor can be determined by measuring the reduction in telomerase activity at various concentrations of the 2,7-diaminoanthraquinone derivative.
Redox Flow Batteries: A Promising Alternative for Energy Storage
Anthraquinone derivatives, particularly 9,10-anthraquinone-2,7-disulphonic acid (AQDS), have garnered significant attention as electroactive materials for aqueous redox flow batteries (RFBs). These batteries offer a scalable and cost-effective solution for grid-scale energy storage.
Performance Comparison
Anthraquinone-based RFBs have demonstrated competitive performance compared to other flow battery technologies, such as the all-vanadium redox flow battery (VRFB).
| Parameter | Anthraquinone-based RFB (AQDS) | All-Vanadium RFB (VRFB) | Reference |
| Power Density | >0.6 W/cm² | 0.1 - 1.0 W/cm² | |
| Energy Efficiency | ~80% | 70 - 85% | [6] |
| Capacity Retention | >99% per cycle | >98% per cycle | |
| Cost | Potentially lower due to earth-abundant materials | Higher due to vanadium cost |
Experimental Workflow: Redox Flow Battery Testing
The testing of an anthraquinone-based redox flow battery involves several key steps, from material preparation to electrochemical characterization.
Caption: Experimental workflow for testing an anthraquinone-based redox flow battery.
Experimental Protocol: Assembly and Testing of an Aqueous Organic Redox Flow Battery
This protocol outlines the basic steps for constructing and evaluating a lab-scale aqueous organic redox flow battery using an anthraquinone-based anolyte.
Materials:
-
Anolyte: 2,7-diamino-9,10-anthracenedione derivative (e.g., AQDS) dissolved in a suitable electrolyte (e.g., sulfuric acid).
-
Catholyte: A suitable redox couple (e.g., ferrocyanide/ferricyanide) in an electrolyte.
-
Ion-exchange membrane (e.g., Nafion).
-
Carbon paper electrodes.
-
Graphite flow field plates.
-
Gaskets.
-
End plates with current collectors.
-
Peristaltic pumps.
-
Tubing and reservoirs for electrolytes.
-
Potentiostat/galvanostat for electrochemical testing.
Procedure:
-
Cell Assembly:
-
Stack the components in the following order: end plate, current collector, gasket, graphite flow field, carbon paper electrode, ion-exchange membrane, second carbon paper electrode, second graphite flow field, gasket, current collector, and the other end plate.
-
Ensure proper alignment and tighten the cell to prevent leaks.
-
-
System Setup:
-
Connect the cell to the reservoirs containing the anolyte and catholyte using tubing and peristaltic pumps.
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): To determine the redox potentials and electrochemical reversibility of the active species.
-
Galvanostatic Cycling: Charge and discharge the battery at a constant current to evaluate its capacity, coulombic efficiency, and energy efficiency over multiple cycles.
-
Polarization Curve: Measure the cell voltage at different current densities to determine the power density.
-
Fluorescent Probes: Illuminating Cellular Processes
The inherent fluorescence of the anthraquinone scaffold makes its derivatives, including 2,7-diamino-9,10-anthracenedione, attractive candidates for the development of fluorescent probes for bioimaging.
Performance Comparison of Fluorescent Probes
The performance of a fluorescent probe is determined by several key photophysical properties. While specific data for a 2,7-diamino-9,10-anthracenedione-based probe for a particular application is nascent, the desirable characteristics can be compared to a well-established fluorescent dye like Fluorescein.
| Property | Ideal Fluorescent Probe | 2,6-Diaminoanthraquinone (related compound) | Fluorescein (Reference) |
| Quantum Yield (Φ) | High (>0.5) | Varies with solvent | ~0.95 |
| Molar Extinction Coefficient (ε) | High (>50,000 M⁻¹cm⁻¹) | Varies with solvent | ~76,900 M⁻¹cm⁻¹ |
| Stokes Shift | Large (>30 nm) | Varies with solvent | ~20 nm |
| Photostability | High | Moderate to High | Moderate |
| Cell Permeability | High (for intracellular targets) | Can be modified | Generally low |
| Toxicity | Low | Low to Moderate | Low |
Logical Relationships for an Ideal Fluorescent Probe
The development of an effective fluorescent probe involves a balance of several key properties to ensure bright, specific, and stable imaging.
Caption: Key properties contributing to an ideal fluorescent probe.
Experimental Protocol: Live-Cell Staining
This is a general protocol for staining live cells with a fluorescent probe. The specific concentrations and incubation times will need to be optimized for the particular 2,7-diaminoanthraquinone derivative and cell type.
Materials:
-
Live cells cultured on coverslips or in imaging dishes.
-
2,7-diaminoanthraquinone-based fluorescent probe stock solution (e.g., in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the final working concentration.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator to allow for probe uptake.
-
-
Washing (Optional): For probes that are not fluorogenic, wash the cells with pre-warmed PBS or fresh medium to remove excess unbound probe and reduce background fluorescence.
-
Imaging:
-
Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.
-
Excite the probe at its optimal excitation wavelength and capture the fluorescence emission using the appropriate filter set.
-
Acquire images and analyze the localization and intensity of the fluorescent signal.
-
References
- 1. Synthesis, human telomerase inhibition and anti-proliferative studies of a series of 2,7-bis-substituted amido-anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Benchmarking 2,7-Diaminophenanthrene-9,10-dione: A Comparative Guide to Established Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for assessing kinase inhibition and DNA damage, and outlines a framework for benchmarking the performance of 2,7-Diaminophenanthrene-9,10-dione against these standards. While direct experimental data on the biological performance of this compound in these specific contexts is limited in publicly available literature, this document serves as a practical guide for its evaluation. Based on the known bioactivities of structurally related phenanthrenequinone derivatives, which include kinase inhibition and induction of DNA damage, a hypothetical benchmarking workflow is presented.
Part 1: Performance in Kinase Activity Assays
The phenanthrenequinone scaffold has been identified in molecules exhibiting kinase inhibitory activity, such as inhibitors of Src and Akt kinases.[1][2] Therefore, it is plausible to evaluate this compound as a potential kinase inhibitor. A comprehensive assessment would involve screening against a panel of kinases and comparing its inhibitory profile to well-characterized inhibitors.
Table 1: Comparison of Established Kinase Activity Assays
| Assay Type | Principle | Advantages | Disadvantages | Key Performance Metrics |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | High sensitivity, direct measurement, gold standard. | Use of radioactive materials, requires specialized handling and disposal, discontinuous assay. | IC₅₀, Kᵢ, specific activity |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, high throughput, non-radioactive. | Requires fluorescently labeled substrate, potential for compound interference. | IC₅₀, Z'-factor |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore on an antibody and a labeled substrate, respectively, upon phosphorylation. | Homogeneous format, high sensitivity, reduced background fluorescence. | Requires specific antibody-fluorophore conjugates, potential for compound interference. | IC₅₀, Z'-factor |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in a reaction by converting it to a luminescent signal. | High sensitivity, broad applicability to any ATP-dependent kinase, homogeneous format. | Indirect measurement of phosphorylation, susceptible to ATP-competitive inhibitors. | IC₅₀, Z'-factor |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses an antibody specific to the phosphorylated substrate to detect the product. | High specificity, allows for direct quantification of phosphoproduct. | Requires specific antibodies, multiple wash steps, lower throughput. | IC₅₀, Kₘ |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and detects the phosphorylated substrate from the unphosphorylated substrate based on mass. | Label-free, direct measurement, high accuracy and specificity. | Lower throughput, requires specialized equipment and expertise. | IC₅₀, Kᵢ, conversion rate |
Experimental Protocol: Benchmarking Kinase Inhibition using a Luminescence-Based Assay
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound, such as this compound, against a target kinase.
References
Safety Operating Guide
Proper Disposal of 2,7-Diaminophenanthrene-9,10-dione: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of 2,7-Diaminophenanthrene-9,10-dione Down the Drain or in General Waste. This compound is classified as hazardous and poses a significant threat to aquatic life. All disposal procedures must be conducted in strict accordance with institutional and regulatory guidelines.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its potential to cause skin and serious eye irritation, respiratory irritation if inhaled, and its high toxicity to aquatic ecosystems.[1]
Required Personal Protective Equipment (PPE) for Handling Waste:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated dust mask | To prevent inhalation of fine particles, especially when handling the solid form. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated filter paper, and weighing boats, must be treated as hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is recommended.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should be clear, legible, and permanently affixed.
Information to be included on the Hazardous Waste Label:
| Information | Example |
| Generator's Name | Dr. Jane Doe |
| Laboratory/Room Number | Building A, Room 123 |
| Chemical Name | This compound |
| Concentration (for solutions) | e.g., 10 mg/mL in DMSO |
| Hazard Pictograms | Irritant, Health Hazard, Environmentally Hazardous |
| Accumulation Start Date | [Date of first waste addition] |
| "Hazardous Waste" | Clearly written |
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[3] Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[1]
-
Provide Necessary Information: Be prepared to provide the information from the hazardous waste label to the disposal team.
-
Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across public roads. This should only be done by trained and certified hazardous waste disposal professionals.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for 2,7-Diaminophenanthrene-9,10-dione
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,7-Diaminophenanthrene-9,10-dione in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Immediate Safety Precautions
This compound is a chemical that requires careful handling to avoid potential health risks. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] In case of exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The type of PPE required depends on the specific handling procedure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solid Handling | Safety glasses with side-shields or a face shield.[1] | Chemical-impermeable gloves (e.g., nitrile rubber).[3] | Lab coat or a complete suit protecting against chemicals.[1] | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |
| Solution Preparation and Transfer | Safety glasses with side-shields or a face shield.[1] | Chemical-impermeable gloves. Gloves must be inspected prior to use.[1] | Lab coat or chemical-resistant apron. | Use in a well-ventilated area. A respirator may be needed if aerosols are generated. |
| Accidental Spill Cleanup | Face shield and safety glasses.[1] | Chemical-impermeable gloves.[3] | A complete suit protecting against chemicals.[1] | Dust mask type N95 (US) or higher. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area in its original, tightly closed container.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled and access restricted to authorized personnel.
Handling and Experimental Use
-
All handling should be conducted in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Use dedicated tools and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Do not eat, drink, or smoke in the handling area.[4]
Accidental Release Measures
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][4]
-
Do not let the chemical enter drains or the environment.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical in a suitable and closed container, clearly labeled as hazardous waste.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be collected in a sealed bag or container and disposed of as hazardous waste.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant or licensed contractor. Follow all local, regional, and national regulations for hazardous waste disposal.
Workflow and Logic Diagrams
To provide a clear, step-by-step visual guide, the following diagrams illustrate the safe handling workflow and the decision-making process for personal protective equipment selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
